IW927
説明
特性
分子式 |
C22H23N3O3S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |
InChI |
InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3 |
InChIキー |
RQGIIRZJMKNCHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
IW-927; IW 927; IW927; |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of IW927: A Photochemically Enhanced Inhibitor of TNF-α Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular effects of this compound.
Executive Summary
This compound is a small molecule antagonist of the TNF-α-TNF receptor 1 (TNFRc1) interaction. Its mechanism is distinguished by a light-dependent covalent modification of TNFRc1, which leads to a potent and irreversible inhibition of TNF-α signaling. In the absence of light, this compound binds reversibly to TNFRc1 with low affinity. However, upon photoactivation, it forms a covalent bond with the receptor, effectively blocking the binding of TNF-α and subsequent downstream signaling events, such as the phosphorylation of IκBα. This unique photochemical property provides a powerful tool for studying the TNF-α signaling cascade with high spatiotemporal control.
Introduction to TNF-α Signaling
Tumor necrosis factor-alpha is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. The biological effects of TNF-α are mediated through its interaction with two distinct cell surface receptors, TNFR1 (also known as TNFRc1) and TNFR2. The binding of trimeric TNF-α to TNFRc1 induces receptor trimerization and the recruitment of a series of intracellular adapter proteins, initiating a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dysregulation of TNF-α signaling is implicated in a wide range of inflammatory and autoimmune diseases.
Mechanism of Action of this compound
The mechanism of this compound can be understood as a two-step process: an initial reversible binding followed by a light-induced irreversible covalent modification.
Step 1: Reversible Binding (in dark conditions)
In the absence of light, this compound binds to TNFRc1 in a reversible manner with a relatively weak affinity.
Step 2: Photochemically Enhanced Covalent Binding (upon light exposure)
Upon exposure to light, the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one core of this compound is believed to undergo a photochemical reaction, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFRc1.[1] This covalent modification effectively and irreversibly blocks the binding of TNF-α to its receptor.
A close analog of this compound, IV703, was co-crystallized with TNFRc1, and the crystal structure confirmed the covalent linkage to Ala-62, a residue known to be involved in the binding of TNF-α.[1]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The inhibitory potency and binding characteristics of this compound have been determined through various in vitro assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | In the presence of light | [1] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells, in the presence of light | [1] |
| Kd (Reversible binding to TNFRc1) | 40-100 µM | In dark conditions | [1] |
| Cytotoxicity | No significant cytotoxicity up to 100 µM | Ramos cells | [1] |
| Receptor Selectivity | No detectable binding to TNFRc2 or CD40 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information provided in the primary literature and general laboratory practices.
TNF-α-TNFRc1 Binding Assay
This assay is designed to measure the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFRc1.
Experimental Workflow:
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with a soluble form of recombinant human TNFRc1 overnight at 4°C.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound receptor.
-
Compound Addition: Serial dilutions of this compound in assay buffer are added to the wells. For light-dependent experiments, this step is performed under ambient light conditions. For dark conditions, the plate is protected from light.
-
Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for the binding of this compound to TNFRc1.
-
TNF-α Addition: A fixed concentration of Europium-labeled TNF-α is added to each well.
-
Second Incubation: The plate is incubated for an additional period (e.g., 1-2 hours) at room temperature to allow for the binding of TNF-α to the available TNFRc1.
-
Final Washes: The plate is washed extensively to remove unbound Europium-labeled TNF-α.
-
Signal Detection: An enhancement solution is added to each well, and the time-resolved fluorescence is measured using a suitable plate reader. The signal is proportional to the amount of TNF-α bound to the receptor.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
IκBα Phosphorylation Assay in Ramos Cells
This cell-based assay determines the functional consequence of TNFRc1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκBα.
Experimental Workflow:
Protocol:
-
Cell Culture: Human B-lymphoma Ramos cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period. This step is performed under light to enable the photochemical reaction.
-
TNF-α Stimulation: Cells are then stimulated with a sub-maximal concentration of recombinant human TNF-α for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκBα (e.g., anti-phospho-IκBα Ser32/36). A primary antibody against total IκBα or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.
-
Data Analysis: The band intensities are quantified, and the level of phosphorylated IκBα is normalized to the total IκBα or the loading control. The IC50 value is determined by plotting the percentage of inhibition of IκBα phosphorylation against the this compound concentration.
Conclusion
This compound represents a novel class of TNF-α signaling inhibitors with a unique, light-dependent mechanism of action. Its ability to covalently modify TNFRc1 upon photoactivation provides a potent and irreversible blockade of the pro-inflammatory cascade. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, makes this compound a valuable tool for research in immunology and inflammation and a potential starting point for the development of new therapeutic agents.
References
The Discovery and Development of IW927: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of IW927, a small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. The information is compiled from publicly available scientific literature, with a focus on the seminal publication detailing its discovery.
Introduction to this compound
This compound is a member of the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class, identified as a potent inhibitor of the TNF-α-TNFRc1 protein-protein interaction.[1] The discovery of small molecule inhibitors for this target has been a significant challenge due to the large, flat interface of the protein-protein interaction.[1] this compound emerged from a chemical library screening effort as a promising lead compound.[1]
Mechanism of Action
This compound exhibits a unique "photochemically enhanced" mechanism of action.[1] Under ambient light conditions, it potently inhibits the binding of TNF-α to TNFRc1.[1] However, in the absence of light, its inhibitory activity is significantly attenuated.[1] This is because this compound binds reversibly to TNFRc1 with a relatively weak affinity.[1] Upon exposure to light, the molecule undergoes a photochemical reaction that leads to the covalent modification of the TNFRc1 receptor.[1]
Crystallographic studies of a close analog of this compound, IV703, revealed that this covalent modification occurs at the main-chain nitrogen of Alanine-62 (Ala-62) on the TNFRc1 receptor.[1] This residue is located in a region of the receptor known to be critical for the binding of TNF-α.[1] This covalent binding effectively and irreversibly blocks the interaction of TNF-α with its receptor, thereby inhibiting downstream signaling.
Signaling Pathway
The binding of TNF-α to TNFRc1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation of the inhibitory protein IκB, which then allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to block the TNF-α-stimulated phosphorylation of IκB, confirming its inhibitory effect on this signaling pathway.[1]
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related compound, IV703.
| Compound | Target Interaction | Assay | IC50 (nM) | Reference |
| This compound | TNF-α - TNFRc1 Binding | SPA-based binding assay | 50 | [1] |
| This compound | TNF-α induced IκB Phosphorylation | Western Blot in Ramos Cells | 600 | [1] |
| Compound | Binding Affinity (in dark) | Method | Kd (µM) | Reference |
| This compound | Reversible binding to TNFRc1 | Estimated from competition assays | 40-100 | [1] |
| IV703 | Reversible binding to TNFRc1 | Estimated from competition assays | 40-100 | [1] |
| Compound | Selectivity | Assay | Result | Reference |
| This compound | Binding to TNFRc2 | Not specified | No detectable binding | [1] |
| This compound | Binding to CD40 | Not specified | No detectable binding | [1] |
| Compound | Cytotoxicity | Cell Line | Concentration | Result | Reference |
| This compound | --- | Not specified | up to 100 µM | No cytotoxicity observed | [1] |
Experimental Protocols
The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, based on the information provided in Carter et al., 2001.
TNF-α/TNFRc1 Binding Assay
This assay was performed to measure the ability of compounds to inhibit the binding of TNF-α to its receptor, TNFRc1.
-
Principle: A Scintillation Proximity Assay (SPA) was used. Recombinant human TNFRc1 was coated onto SPA beads. Radiolabeled TNF-α was then added. When the radiolabeled TNF-α binds to the receptor on the beads, it comes into close proximity with the scintillant in the beads, producing a light signal that can be measured.
-
Methodology:
-
96-well plates were coated with wheat germ agglutinin.
-
SPA beads coupled with TNFRc1 were added to the wells.
-
Test compounds (like this compound) at various concentrations were added to the wells.
-
Radiolabeled [125I]TNF-α was added to initiate the binding reaction.
-
The plates were incubated to allow binding to reach equilibrium.
-
The plates were centrifuged, and the radioactivity was measured using a microplate scintillation counter.
-
The concentration of the compound that inhibits 50% of the TNF-α binding (IC50) was calculated.
-
Inhibition of TNF-α-Induced IκB Phosphorylation
This cell-based assay was used to determine the functional activity of this compound in blocking TNF-α signaling within a cell.
-
Principle: The phosphorylation of IκB is a critical step in the TNF-α signaling pathway. This assay measures the levels of phosphorylated IκB in cells treated with TNF-α in the presence or absence of the inhibitor.
-
Methodology:
-
Ramos cells (a human B-lymphocyte cell line) were cultured.
-
Cells were pre-incubated with various concentrations of this compound.
-
The cells were then stimulated with recombinant human TNF-α to induce IκB phosphorylation.
-
After a short incubation period, the cells were lysed to extract the proteins.
-
The total protein concentration in the lysates was determined.
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
The separated proteins were transferred to a membrane (Western blotting).
-
The membrane was probed with an antibody specific for the phosphorylated form of IκB.
-
A secondary antibody conjugated to a detection enzyme was used to visualize the bands corresponding to phosphorylated IκB.
-
The intensity of the bands was quantified to determine the extent of inhibition of IκB phosphorylation, and the IC50 value was calculated.
-
Discovery and Development Workflow
The discovery of this compound followed a systematic workflow from initial screening to characterization of its mechanism of action.
Caption: Workflow for the discovery and initial characterization of this compound.
Summary and Future Directions
This compound was identified as a potent and selective small molecule inhibitor of the TNF-α-TNFRc1 interaction with a novel light-dependent mechanism of action. The discovery provided a proof-of-concept for the development of small molecule antagonists for this challenging therapeutic target. The crystallographic data of a close analog in complex with TNFRc1 offered a structural basis for the rational design of future, potentially non-photoreactive, inhibitors.
Publicly available information on the further preclinical or clinical development of this compound is limited. It is possible that the development of this specific compound was not pursued, potentially due to its photochemical properties which may have implications for therapeutic use. However, the insights gained from the discovery of this compound have likely informed the design and development of other small molecule inhibitors of the TNF-α pathway. The discovery of this compound remains a significant milestone in the pursuit of orally available, small molecule therapeutics for TNF-α-mediated inflammatory diseases.
References
In-Depth Technical Guide: IW927 Binding Affinity to TNFRc1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of IW927, a small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and Tumor Necrosis Factor Receptor 1 (TNFRc1) interaction. This document includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases. Its biological effects are primarily mediated through its interaction with two distinct receptors, TNFR1 (also known as TNFRc1) and TNFR2. The development of small molecule inhibitors that can selectively block the TNF-α/TNFRc1 signaling axis is a significant area of interest in drug discovery. This compound has been identified as a potent, photochemically enhanced inhibitor of this interaction.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 50 nM | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[1][2][3][4] |
| Kd (reversible) | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light.[1][2][4][5] |
| IC50 (functional) | 600 nM | Concentration of this compound required to inhibit 50% of TNF-α-induced IκB phosphorylation in Ramos cells.[1][3][4] |
This compound exhibits a unique "photochemically enhanced" mechanism of action.[1][3][4] In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[1][2][4][5] However, upon exposure to light, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1] This covalent modification has been mapped to the main-chain nitrogen of Ala-62 on TNFRc1, a residue implicated in TNF-α binding.[3][4] this compound demonstrates high selectivity for TNFRc1 over the related receptors TNFRc2 and CD40 and shows no cytotoxicity at concentrations up to 100 μM.[1][3][4]
Experimental Protocols
TNF-α–TNFRc1 Binding Assay
This protocol describes a solid-phase assay to determine the ability of this compound to inhibit the binding of TNF-α to TNFRc1.
Materials:
-
High protein-binding 96-well plates
-
Recombinant human TNFRc1
-
Europium-labeled human TNF-α (Eu-TNF-α)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sodium Carbonate (Na2CO3) buffer (50 mM, pH 9.6)
-
This compound (or other test compounds)
-
Dimethyl Sulfoxide (DMSO)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coating: Coat the wells of a high protein-binding 96-well plate with 20 ng of recombinant human TNFRc1 per well, diluted in 50 mM Na2CO3 buffer (pH 9.6). Incubate overnight at 4°C.[4]
-
Blocking: The following day, wash the wells with PBS. Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.[4]
-
Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compounds to the wells, ensuring the final DMSO concentration is 1%.[4]
-
Ligand Addition: Add Eu-TNF-α to each well at a final concentration of 2.4 nM, diluted in PBS containing 0.1% BSA.[4]
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at room temperature, protected from light to assess reversible binding, or exposed to a light source to assess photochemical enhancement.
-
Washing: Wash the wells multiple times with PBS to remove unbound reagents.
-
Detection: Measure the time-resolved fluorescence of the bound Eu-TNF-α using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Iκ-B Phosphorylation Assay
This protocol outlines a cell-based assay to measure the functional effect of this compound on the TNF-α signaling pathway by assessing the phosphorylation of Iκ-B.
Materials:
-
Ramos cells (or other suitable cell line expressing TNFRc1)
-
Serum-free RPMI 1640 medium
-
Recombinant human TNF-α
-
This compound (or other test compounds)
-
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (anti-phospho-IκB, anti-total-IκB, and a loading control like anti-β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Preparation: Culture Ramos cells to the desired density. On the day of the experiment, resuspend 2 x 106 cells in 0.5 ml of serum-free RPMI 1640 medium.[4]
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15 minutes at room temperature.[4]
-
TNF-α Stimulation: Add recombinant human TNF-α to a final concentration of 2 ng/ml to stimulate the cells.[4]
-
Incubation: Incubate the samples for 5 minutes at 37°C.[4]
-
Cell Lysis: Immediately centrifuge the cells for 10 seconds at 10,000 rpm. Resuspend the cell pellet in 50 μl of ice-cold lysis buffer.[4]
-
Protein Quantification: Pellet the cell debris by centrifugation at 14,000 rpm for 5 minutes. Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).[4]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκB and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-IκB and normalize to the loading control. The IC50 value is determined by plotting the percentage of inhibition of Iκ-B phosphorylation against the logarithm of the this compound concentration.
Visualizations
TNFRc1 Signaling Pathway and Inhibition by this compound
Caption: TNFRc1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for the TNF-α/TNFRc1 binding inhibition assay.
References
An In-Depth Technical Guide to the Photochemical Properties of the IW927 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a novel small molecule inhibitor that has garnered significant interest for its unique, light-dependent mechanism of action against the tumor necrosis factor-alpha (TNF-α) signaling pathway.[1][2] As a "photochemically enhanced" inhibitor, this compound offers a level of spatiotemporal control not achievable with conventional inhibitors, making it a valuable tool for research and a potential starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the photochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its use and characterization.
Core Mechanism of Action
This compound functions as an antagonist of the interaction between TNF-α and its receptor, TNFR1.[1][2] Its inhibitory activity is dramatically enhanced by exposure to light. In the absence of light, this compound binds to TNFR1 reversibly and with weak affinity.[1][2] However, upon photoactivation, the inhibitor forms a stable, covalent bond with the receptor, leading to potent and irreversible inhibition of TNF-α binding and downstream signaling.[1][2] Crystallographic studies have revealed that this covalent modification occurs at a specific site on the TNFR1 protein, the main-chain nitrogen of Alanine-62, a residue known to be involved in the binding of TNF-α.[1]
This light-induced covalent modification is the cornerstone of this compound's "photochemically enhanced" properties, allowing for precise control over its inhibitory activity.
Signaling Pathway Inhibition
The binding of TNF-α to TNFR1 initiates a signaling cascade that is central to the inflammatory response. A key step in this pathway is the phosphorylation of the inhibitor of kappa B (IκB), which leads to its degradation and the subsequent activation of the transcription factor NF-κB. This compound has been shown to effectively block this crucial step. By covalently modifying TNFR1, this compound prevents the conformational changes required for signal transduction, thereby inhibiting TNF-α-stimulated phosphorylation of IκB.[1][2]
Below is a diagram illustrating the targeted signaling pathway and the point of intervention by this compound.
Caption: Signaling pathway of TNF-α and the inhibitory action of this compound.
Quantitative Photochemical and Biological Data
A summary of the key quantitative data for the this compound inhibitor is presented in the table below. It is important to note that specific photochemical properties such as UV-Vis absorption maxima, fluorescence emission spectra, and quantum yield have not been reported in the currently available scientific literature.
| Parameter | Value | Conditions | Reference |
| IC₅₀ (TNF-α - TNFR1 Binding) | 50 nM | With light exposure | [1][2] |
| IC₅₀ (TNF-stimulated IκB Phosphorylation) | 600 nM | Ramos cells, with light exposure | [1][2] |
| K_d (Reversible Binding to TNFR1) | 40-100 µM | In the dark | [1][2] |
| Cytotoxicity | Not observed | Up to 100 µM in Ramos cells | [1][2] |
| UV-Vis Absorption Spectrum | Not Reported | - | - |
| Fluorescence Emission Spectrum | Not Reported | - | - |
| Quantum Yield of Photoactivation | Not Reported | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and study of this compound. The following sections provide methodologies for key experiments based on standard laboratory practices and the available information on this compound.
Protocol 1: Photochemical Cross-Linking of this compound to TNFR1
This protocol describes the general procedure for inducing the covalent binding of this compound to TNFR1 upon light exposure. The specific wavelength and intensity of the light source are critical parameters that require optimization for a given experimental setup.
Workflow Diagram:
Caption: Workflow for photochemical cross-linking of this compound to TNFR1.
Materials:
-
Purified recombinant TNFR1 protein
-
This compound inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (optional)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dilute the purified TNFR1 protein in PBS to the desired concentration.
-
-
Incubation:
-
In a microcentrifuge tube, mix the TNFR1 protein with the this compound solution to the final desired concentrations. Perform this step in the dark or under minimal light to prevent premature photoactivation.
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for reversible binding.
-
-
Photo-irradiation:
-
Place the reaction mixture under a UV lamp. The optimal wavelength and duration of exposure should be determined empirically, but a common starting point is 365 nm for several minutes.
-
-
Analysis of Covalent Adduct Formation:
-
Following irradiation, analyze the reaction mixture by SDS-PAGE to observe any shifts in the molecular weight of TNFR1, which may indicate covalent modification.
-
For precise identification of the covalent binding site, the protein can be subjected to proteolytic digestion followed by mass spectrometry analysis to identify the modified peptide containing Ala-62.
-
Protocol 2: Assay for Inhibition of TNF-α-Stimulated IκB Phosphorylation
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the TNF-α signaling pathway by quantifying the phosphorylation of IκBα using Western blotting.
Workflow Diagram:
Caption: Workflow for the IκB phosphorylation inhibition assay.
Materials:
-
Ramos B-lymphoma cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound inhibitor
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Light source for cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture Ramos cells in complete RPMI-1640 medium.
-
Seed the cells in a multi-well plate at a suitable density and allow them to grow overnight.
-
-
Inhibitor Treatment and Photoactivation:
-
Treat the cells with varying concentrations of this compound. The treatment should be performed in the dark.
-
Expose the plate to a light source for a defined period to activate the inhibitor. Include a dark control to assess the baseline inhibition.
-
-
TNF-α Stimulation:
-
Following photoactivation, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal for each sample to determine the extent of inhibition.
-
Conclusion
This compound represents a fascinating class of photochemically enhanced inhibitors with significant potential for both basic research and therapeutic development. Its light-dependent covalent mechanism of action allows for precise control over the inhibition of the TNF-α signaling pathway. While the fundamental biological activity of this compound is well-characterized, a more detailed investigation into its specific photochemical properties, such as its absorption and emission spectra and quantum yield, would further enhance its utility and our understanding of its unique mode of action. The experimental protocols provided in this guide offer a framework for researchers to explore and utilize the novel capabilities of this intriguing small molecule inhibitor.
References
An In-depth Technical Guide to the Structure-Activity Relationship of IW927, a Photochemically Enhanced Inhibitor of the TNF-α-TNFR1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This document details the quantitative data, experimental methodologies, and key structural insights that define the inhibitory action of this class of molecules.
Introduction
Tumor necrosis factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. The interaction of TNF-α with its primary receptor, TNFR1, initiates a signaling cascade that leads to the activation of the NF-κB pathway, a key regulator of inflammatory responses. While biologic drugs that target TNF-α have proven clinically successful, the development of small-molecule inhibitors has been challenging.
This compound emerged from the screening of chemical libraries which identified N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as antagonists of the TNF-α-TNFR1 protein-protein interaction.[1] this compound exhibits potent inhibition of this interaction and subsequent downstream signaling. A unique characteristic of this class of inhibitors is their "photochemically enhanced" binding, where they bind reversibly to TNFR1 with micromolar affinity in the dark and then form a covalent bond upon exposure to light.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for this compound and its close analog, IV703. This data highlights the potency of these compounds in disrupting the TNF-α-TNFR1 interaction and inhibiting downstream cellular signaling.
| Compound | TNF-α-TNFRc1 Binding IC50 (nM) | IκB Phosphorylation IC50 (nM) | Reversible Binding Affinity (Kd, µM) | Notes |
| This compound | 50 | 600 | 40-100 | Potent photochemically enhanced inhibitor.[1] |
| IV703 | - | - | 40-100 | Close analog of this compound; used for co-crystallization with TNFRc1.[1] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to TNFR1 and preventing the binding of TNF-α. This inhibition blocks the initiation of the downstream signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.
References
In Vitro Characterization of IW927: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of IW927, a potent and photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Core Compound Properties
This compound is a small molecule antagonist of the TNF-α-TNFR1 protein-protein interaction. A key feature of this compound is its photochemically enhanced binding mechanism. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon photoactivation, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1]
Quantitative In Vitro Data Summary
The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.
| Parameter | Value | Cell Line / System | Notes |
| IC50 (TNF-α-TNFR1 Binding) | 50 nM | Biochemical Assay | Inhibition of Europium-labeled TNF-α binding to TNFR1.[1] |
| IC50 (IκB Phosphorylation) | 600 nM | Ramos Cells | Inhibition of TNF-α-stimulated IκB phosphorylation.[1] |
| Kd (Reversible Binding) | 40-100 µM | Biochemical Assay | Reversible binding affinity to TNFR1 in the absence of light.[1] |
| Cytotoxicity | No significant cytotoxicity observed up to 100 µM | Ramos Cells | Assessed after 24 hours of exposure.[1] |
| Selectivity | No detectable binding | Biochemical Assays | Tested against related cytokine receptors TNFRc2 and CD40.[1] |
Mechanism of Action: TNF-α-TNFR1 Signaling Inhibition
This compound exerts its inhibitory effect by directly interfering with the binding of TNF-α to its primary receptor, TNFR1. This interaction is the initial step in a signaling cascade that leads to the activation of the NF-κB transcription factor, a key regulator of inflammatory responses. By blocking this initial binding, this compound effectively prevents the downstream phosphorylation and subsequent degradation of the inhibitory protein IκBα. This maintains NF-κB in an inactive state in the cytoplasm, thereby suppressing the transcription of pro-inflammatory genes.
References
In-Depth Technical Guide: IW927 Selectivity for TNFR1 over TNFR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1) by the small molecule IW927, with a particular focus on its selectivity over Tumor Necrosis Factor Receptor 2 (TNFR2). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.
Introduction to TNFR1 and TNFR2 Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival.[1][2] It exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[3][4] While both receptors are activated by TNF-α, they trigger distinct and sometimes opposing downstream signaling pathways.
TNFR1 is ubiquitously expressed on most cell types and is considered the primary mediator of TNF-α's pro-inflammatory and apoptotic effects.[4] Its intracellular domain contains a "death domain" (DD) that, upon ligand binding, recruits a series of adaptor proteins to initiate signaling cascades leading to the activation of NF-κB, MAP kinases, and caspases.[2][3]
TNFR2 expression is more restricted, primarily found on immune cells, endothelial cells, and neurons.[3] It lacks a death domain and typically promotes cell survival, proliferation, and tissue regeneration.[1]
Given the divergent roles of these two receptors, selective inhibition of TNFR1 while preserving the potentially beneficial signaling of TNFR2 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1] this compound has emerged as a potent and selective small-molecule inhibitor of TNFR1.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a high degree of selectivity for TNFR1 over TNFR2. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target | Assay Type | Metric | Value | Reference |
| TNFR1 | TNF-α/TNFR1 Binding Assay | IC50 | 50 nM | [5] |
| TNFR1 | TNF-stimulated IκB Phosphorylation in Ramos Cells | IC50 | 600 nM | [5] |
| TNFR2 | Binding Assay | Binding | No detectable binding | [5] |
| CD40 | Binding Assay | Binding | No detectable binding | [5] |
Signaling Pathways
The differential signaling initiated by TNFR1 and TNFR2 is critical to understanding the therapeutic rationale for selective TNFR1 inhibition.
TNFR1 Signaling Pathway
Upon binding of TNF-α, TNFR1 trimerizes, leading to the recruitment of the adaptor protein TRADD to its intracellular death domain. TRADD then serves as a scaffold for the assembly of Complex I, which includes TRAF2, cIAP1/2, and RIPK1. This complex activates the IKK complex, leading to the phosphorylation and degradation of IκBα, and subsequent nuclear translocation of NF-κB, which promotes the expression of pro-inflammatory genes. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to caspase activation and apoptosis.
TNFR2 Signaling Pathway
TNFR2 activation, primarily by membrane-bound TNF-α, recruits TRAF2, which leads to the activation of the non-canonical NF-κB pathway and MAP kinase pathways, generally promoting cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound.
TNF-α/TNFR1 Binding Assay
This assay is designed to measure the ability of a compound to disrupt the interaction between TNF-α and TNFR1.
Principle: A competitive binding assay format is utilized. Recombinant human TNFR1 is immobilized, and labeled TNF-α is allowed to bind in the presence of varying concentrations of the test compound (this compound). The displacement of labeled TNF-α is measured to determine the inhibitory concentration (IC50) of the compound.
Materials:
-
Recombinant human TNFR1-Fc chimera
-
Biotinylated recombinant human TNF-α
-
Streptavidin-coated high-binding capacity microplates
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Reagent (e.g., Europium-labeled anti-biotin antibody for TR-FRET)
-
This compound stock solution in DMSO
Procedure:
-
Coat streptavidin microplates with biotinylated TNF-α by incubating for 1 hour at room temperature.
-
Wash the plates three times with Wash Buffer to remove unbound TNF-α.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of recombinant human TNFR1-Fc.
-
Incubate the plate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plates three times with Wash Buffer.
-
Add the detection reagent (e.g., Europium-labeled anti-human IgG Fc antibody) and incubate for 1 hour at room temperature.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
TNF-stimulated IκB Phosphorylation in Ramos Cells
This cell-based assay measures the functional consequence of TNFR1 inhibition by assessing a key downstream signaling event.
Principle: Ramos cells, a human B lymphoma cell line, are stimulated with TNF-α to induce the TNFR1 signaling cascade, leading to the phosphorylation of IκBα. The ability of this compound to inhibit this phosphorylation is quantified.
Materials:
-
Ramos cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human TNF-α
-
This compound stock solution in DMSO
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-total IκBα, HRP-conjugated secondary antibodies
-
Western Blotting or ELISA reagents
Procedure:
-
Seed Ramos cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Wash the cells with cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated IκBα and total IκBα in the lysates using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the phosphorylated IκBα signal to the total IκBα signal.
-
Calculate the percent inhibition of IκBα phosphorylation for each this compound concentration and determine the IC50 value.
Experimental Workflow
The general workflow for evaluating a selective TNFR1 inhibitor like this compound involves a multi-step process from initial binding assessment to functional cellular assays.
Conclusion
This compound is a potent and highly selective small-molecule inhibitor of TNFR1. The available data demonstrates its ability to disrupt the TNF-α/TNFR1 interaction and inhibit downstream signaling with no detectable binding to TNFR2. This selectivity profile makes this compound a valuable research tool and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune diseases, potentially avoiding the side effects associated with non-selective TNF-α blockade. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
The Cellular Effects of IW927 on TNF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular effects of IW927, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a photochemically enhanced antagonist of the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[1][2][3][4] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[2][3][4] A key feature of this compound is its light-dependent mechanism of action. In the absence of light, it binds reversibly to TNFR1 with weak affinity.[1][2][4] However, upon photoactivation, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2][4]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the TNF-α/TNFR1 protein-protein interaction. This prevents the initiation of the downstream signaling cascade that leads to inflammation and other cellular responses.
Binding and Covalent Modification
This compound initially binds to TNFR1 in a reversible manner.[1][2][4] Upon exposure to light, a photochemical reaction occurs, resulting in the formation of a covalent linkage between the inhibitor and the receptor.[1][2][4] Crystallographic studies of a close analog, IV703, revealed that this covalent bond is formed with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFR1, a residue known to be critical for TNF-α binding.[2][3][4]
Downstream Signaling Inhibition
By blocking the binding of TNF-α to TNFR1, this compound effectively inhibits the subsequent downstream signaling events. A key pathway affected is the NF-κB signaling cascade. The binding of TNF-α to TNFR1 normally leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This compound has been shown to disrupt TNF-α-induced IκB phosphorylation.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and properties of this compound.
| Parameter | Value | Cell Line/System | Reference(s) |
| Inhibition of TNF-α/TNFR1 Binding | |||
| IC₅₀ (Inhibition of TNF-α binding to TNFRc1) | 50 nM | In vitro | [1][2][3][4] |
| Inhibition of Downstream Signaling | |||
| IC₅₀ (Inhibition of TNF-α-stimulated IκB phosphorylation) | 600 nM | Ramos cells | [1][2][3][4] |
| Binding Affinity | |||
| Kd (Reversible binding to TNFRc1) | 40-100 μM | In vitro | [1][2][3][4] |
| Specificity and Cytotoxicity | |||
| Binding to TNFRc2 or CD40 | Not detectable | In vitro | [1][2][3][4] |
| Cytotoxicity | Not observed | Ramos cells | [1][2][3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the TNF signaling pathway and the mechanism of inhibition by this compound.
References
Probing the Conformational States of TNFR1 with IW927: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor α (TNF-α) and its receptor, TNFR1. This document provides a comprehensive overview of this compound's mechanism of action, quantitative binding and inhibition data, detailed experimental protocols, and a conceptual framework for its application as a molecular probe to investigate the conformational dynamics of TNFR1.
Introduction to this compound and TNFR1 Signaling
Tumor Necrosis Factor Receptor 1 (TNFR1) is a critical cell surface receptor that mediates a wide range of cellular responses, including inflammation, apoptosis, and cell survival.[1] The binding of its ligand, TNF-α, initiates a signaling cascade that is tightly regulated by the conformational state of the receptor.[2][3] Dysregulation of the TNF-α/TNFR1 signaling pathway is implicated in numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[4]
This compound is a novel small molecule inhibitor that disrupts the interaction between TNF-α and TNFR1.[4] A key feature of this compound is its "photochemically enhanced" binding mechanism. In the absence of light, this compound binds reversibly to TNFR1 with micromolar affinity. However, upon exposure to light, it forms an irreversible covalent bond with the receptor, providing a powerful tool for studying receptor function.[4] This unique property also positions this compound as a potential probe for "trapping" and characterizing different conformational states of TNFR1.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound and its interaction with TNFR1.
| Parameter | Value | Description | Reference |
| IC50 (TNF-α Binding) | 50 nM | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1. | [4] |
| IC50 (IκB Phosphorylation) | 600 nM | Concentration of this compound required to inhibit 50% of TNF-α-stimulated IκB phosphorylation in Ramos cells. | [4] |
| Kd (Reversible Binding) | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light. | [4] |
| Selectivity | >2000-fold | Selectivity for TNFRc1 over the related receptors TNFRc2 and CD40. | [5] |
| Cytotoxicity | Not cytotoxic up to 100 μM | Concentration at which this compound does not exhibit significant toxic effects on cells. | [4] |
Mechanism of Action: A Dual-Mode Probe
This compound's utility as a probe for TNFR1 conformational states stems from its unique dual-binding mechanism. This allows for distinct experimental approaches to study the receptor.
-
Reversible Binding (Dark Conditions): In the absence of light, this compound acts as a traditional reversible inhibitor. This allows for the study of dynamic equilibrium and the characterization of the initial, non-covalent binding event. Standard biophysical techniques can be employed to measure its affinity and kinetics in this state.
-
Irreversible Covalent Modification (Light Conditions): Upon photoactivation, this compound forms a covalent bond with the main-chain nitrogen of Alanine-62 within the TNF-α binding site of TNFR1.[4] This irreversible binding can be used to "freeze" the receptor in a specific conformation, allowing for its isolation and characterization. This is particularly useful for identifying and studying transient or low-population conformational states that are difficult to capture with other methods.
This dual functionality allows researchers to first target a specific conformational state through reversible binding and then permanently label it for downstream analysis through photoactivation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and TNFR1. These protocols are based on established methods and the available information on this compound.
TNF-α/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a representative method for measuring the inhibition of TNF-α binding to TNFR1 by this compound, similar to the principles used in HTRF-based assays.
Materials:
-
Recombinant human TNFR1 (extracellular domain)
-
Biotinylated recombinant human TNF-α
-
Europium cryptate-labeled streptavidin
-
XL665-labeled anti-TNFR1 antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. It is crucial to perform this step in the dark to assess reversible inhibition.
-
Add 2 µL of the this compound dilution or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of biotinylated TNF-α (e.g., at a final concentration of 1 nM) to each well.
-
Add 2 µL of recombinant TNFR1 (e.g., at a final concentration of 5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
For photo-crosslinking experiments, expose the plate to UV light (e.g., 365 nm) for a defined period (e.g., 5-15 minutes). For reversible binding, keep the plate in the dark.
-
Add 4 µL of a pre-mixed solution of Europium cryptate-labeled streptavidin and XL665-labeled anti-TNFR1 antibody in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
IκBα Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation in a cell-based assay.
Materials:
-
Ramos cells (or other suitable cell line expressing TNFR1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human TNF-α
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Seed Ramos cells in a 6-well plate at a density of 1 x 106 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour in the dark.
-
For photo-crosslinking, expose the cells to UV light. For reversible inhibition, keep the cells in the dark.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Strip the membrane and re-probe with antibodies against total IκBα and β-actin for loading controls.
-
Quantify the band intensities to determine the relative levels of phospho-IκBα.
Recombinant TNFR1 Expression, Purification, and Crystallization (Representative Protocol)
The following is a representative protocol for the expression and purification of the TNFR1 extracellular domain for structural studies, as specific details for the IV703-TNFR1 structure are not fully available.[6]
Expression and Purification:
-
Clone the cDNA encoding the extracellular domain of human TNFR1 into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag.
-
Transform the expression vector into an E. coli strain (e.g., BL21(DE3)).
-
Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged TNFR1 from the soluble fraction using a Ni-NTA affinity column.
-
Elute the protein with an imidazole (B134444) gradient.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
Crystallization (with IV703, an analog of this compound):
-
Concentrate the purified TNFR1 to 10-15 mg/mL.
-
Incubate the protein with a molar excess of IV703.
-
For covalent complex formation, expose the protein-ligand mixture to UV light.
-
Screen for crystallization conditions using the hanging drop vapor diffusion method at 20°C. A potential starting point for crystallization screens could be buffers containing PEG and various salts at different pH values.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
Cryo-protect the crystals before data collection.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to TNFR1 signaling and the use of this compound.
Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation.
Caption: Dual mechanism of action of this compound on TNFR1.
Caption: Experimental workflow for characterizing this compound and its use as a probe.
This compound as a Probe for TNFR1 Conformational States: A Conceptual Framework
The unique photochemical properties of this compound make it a valuable tool for dissecting the complex conformational landscape of TNFR1. By switching between reversible and irreversible binding modes, researchers can design experiments to explore different functional states of the receptor.
-
Mapping the Binding Site in Different Conformations: By applying photo-crosslinking under various conditions (e.g., in the presence or absence of other binding partners), it may be possible to identify subtle changes in the conformation of the this compound binding site.
-
Trapping Transient States: Receptors often transition through short-lived conformational states that are critical for their function. The ability to "freeze" the receptor in a particular state through covalent modification with this compound could allow for the structural and functional characterization of these transient intermediates. For example, one could hypothesize that this compound might preferentially bind to an "inactive" or "pre-activated" conformation of TNFR1. By irradiating the sample, this conformation could be trapped and subsequently analyzed.
-
Probing Allosteric Regulation: The binding of this compound to the TNF-α binding site could potentially influence the conformation of other regions of the receptor through allosteric mechanisms. By combining this compound labeling with other techniques, such as FRET or hydrogen-deuterium exchange mass spectrometry, it may be possible to map these allosteric changes and gain a deeper understanding of how different domains of TNFR1 communicate with each other.
While studies explicitly using this compound to delineate distinct conformational states of TNFR1 have yet to be published, its mechanism of action strongly suggests its potential in this area. Future research could leverage this tool to provide unprecedented insights into the dynamic nature of TNFR1 signaling.
Conclusion
This compound represents a significant advancement in the development of small molecule probes for studying TNFR1. Its potent inhibitory activity, selectivity, and unique photochemically enhanced binding mechanism provide a versatile platform for both therapeutic development and fundamental research. The ability to reversibly bind and then covalently modify TNFR1 opens up new avenues for investigating the conformational dynamics that govern its function. This technical guide provides a comprehensive resource for researchers seeking to utilize this compound to further unravel the complexities of TNFR1 signaling.
References
- 1. HTRF Human TNF-α / TNFR1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 2. Conformational states of TNFR1 as a molecular switch for receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Recombinant expression, purification and bioactivity characterization of extracellular domain of human tumor necrosis factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IW927 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a novel small molecule inhibitor that targets the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2] As a critical mediator of inflammatory pathways, the inhibition of the TNF-α/TNFRc1 signaling axis is a key therapeutic strategy for a range of autoimmune diseases and inflammatory conditions. What makes this compound a unique tool for research is its "photochemically enhanced" mechanism of action.[1][2] In the absence of light, this compound binds reversibly to TNFRc1, but upon exposure to light, it forms an irreversible covalent bond, providing a powerful method for spatiotemporal control of TNF-α signaling in experimental systems.[1]
Mechanism of Action
This compound potently disrupts the binding of TNF-α to TNFRc1.[1][2] The compound exhibits a dual-binding mechanism:
-
Reversible Binding: In dark conditions, this compound binds to TNFRc1 with a weak affinity.[1][2]
-
Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[1][2] This irreversible binding provides a sustained and potent inhibition of TNF-α signaling.
By blocking the TNF-α/TNFRc1 interaction, this compound effectively inhibits downstream signaling cascades, including the phosphorylation of IκB, a key step in the activation of the NF-κB pathway.[1][2] Notably, this compound is selective for TNFRc1 and does not show significant binding to the related cytokine receptors TNFRc2 or CD40.[1][2]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (TNF-α/TNFRc1 Binding Disruption) | - | 50 nM | [1][2] |
| IC50 (TNF-stimulated IκB Phosphorylation Inhibition) | Ramos | 600 nM | [1][2] |
| Kd (Reversible Binding Affinity in Dark) | - | 40-100 µM | [1] |
| Cytotoxicity (after 24h) | Ramos | No cytotoxicity up to 100 µM | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits the TNF-α signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
General Cell Culture and Treatment with this compound
-
Cell Lines: Ramos (human Burkitt's lymphoma) or other suitable cell lines expressing TNFRc1.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density for the specific assay.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Add the this compound-containing medium to the cells.
-
For photochemical activation, expose the cells to a standard laboratory light source for a designated period (e.g., 5-15 minutes). For dark control experiments, perform all steps in a dark room or with light-protected plates.
-
Proceed with the specific downstream assay.
-
Protocol for Inhibition of TNF-α-induced IκB Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of IκB in response to TNF-α stimulation.
-
Materials:
-
Ramos cells
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Expose the plates to light for 15 minutes. For a dark control, keep a parallel set of plates in the dark.
-
Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect phospho-IκBα, total IκBα, and β-actin.
-
Quantify the band intensities to determine the relative levels of IκBα phosphorylation.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
Ramos cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed Ramos cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 µM) and a vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: General workflow for studying this compound in cell culture.
References
Application Notes and Protocols for IW927, a TNF-α-TNFR1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of IW927, a potent, photochemically-enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document outlines the solubility and preparation of this compound for experiments, its mechanism of action, and detailed protocols for key in vitro assays.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Mechanism of Action | Inhibits the interaction between TNF-α and TNFR1. Disrupts TNF-α-induced IκB phosphorylation.[1][2] | |
| Binding Affinity | Binds reversibly to TNFRc1 with a weak affinity (Kd = 40-100 μM) and covalently modifies the receptor through a photochemical reaction.[1][2] | |
| IC50 | 50 nM for disrupting the binding of TNF-α to TNFRc1.[1] 600 nM for blocking TNF-stimulated phosphorylation of IκB in Ramos cells.[1] | |
| Cytotoxicity | No significant cytotoxicity observed at concentrations up to 100 μM in Ramos cells.[1] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its activity.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in DMSO at 10 mg/mL (22.65 mM) with the aid of ultrasonication and warming to 60°C. | |
| Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | |
| Solution Storage | Aliquot and store in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: TNF-α/NF-κB Signaling Pathway
This compound exerts its inhibitory effects by blocking the interaction of TNF-α with its receptor, TNFR1. This interaction is a critical initiating event in the canonical NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.
Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.
Experimental Protocols
In Vitro TNF-α/TNFR1 Binding Assay
This protocol is designed to quantify the inhibitory effect of this compound on the binding of TNF-α to TNFR1. Commercially available assay kits can be adapted for this purpose.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Coated 96-well plates (e.g., high-binding polystyrene)
-
Detection antibody (e.g., anti-human TNFR1-HRP conjugate)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with 100 µL/well of 1 µg/mL recombinant human TNF-α in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Receptor Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of various concentrations of this compound with 50 µL of 0.5 µg/mL recombinant human TNFR1 for 30 minutes at room temperature.
-
Add 100 µL of the this compound/TNFR1 mixture to the TNF-α coated wells.
-
Include a positive control (TNFR1 without this compound) and a negative control (assay buffer only).
-
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of HRP-conjugated anti-human TNFR1 antibody diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Inhibition of TNF-α-induced IκB Phosphorylation in Ramos Cells
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of IκB, a key downstream event in TNF-α signaling.
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Recombinant human TNF-α
-
This compound
-
Serum-free RPMI-1640 medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-IκBα (Ser32)
-
Primary antibody against total IκBα or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Starvation: Seed 1-2 x 10^6 cells/well in a 6-well plate. Once cells reach the desired density, starve them in serum-free RPMI-1640 medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
TNF-α Stimulation: Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα or a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or loading control signal.
Cytotoxicity Assay in Ramos Cells
This protocol is to determine the cytotoxic effect of this compound on Ramos cells.
Materials:
-
Ramos cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ramos cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For other assays: Follow the manufacturer's instructions for the chosen cell viability reagent.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the CC50 (50% cytotoxic concentration) if applicable.
In Vivo Experiments
Considerations for In Vivo Studies:
-
Animal Model: Select an appropriate mouse model that is dependent on TNF-α-mediated pathology.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will need to be optimized based on the formulation and pharmacokinetic properties of this compound.
-
Dosing and Frequency: The optimal dose and frequency of administration will need to be determined through dose-ranging studies.
-
Pharmacokinetic and Pharmacodynamic Analysis: It is essential to measure the plasma concentration of this compound and its effect on downstream biomarkers (e.g., circulating cytokine levels, tissue-specific NF-κB activation) to establish a dose-response relationship.
-
Light Exposure: Given the photochemically enhanced nature of this compound, the effect of light exposure at the site of action should be considered in the experimental design and interpretation of results, especially in dermal models of inflammation.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. It is recommended to consult the relevant literature and perform pilot experiments to establish optimal conditions. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for IW927 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for utilizing IW927, a potent inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFRc1 interaction, in various in vitro assays.
Introduction to this compound
This compound is a small molecule inhibitor that potently disrupts the binding of TNF-α to its receptor, TNFRc1 (also known as TNFR1). This inhibition blocks downstream signaling pathways, most notably the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. Of note, this compound is a "photochemically enhanced" inhibitor. It binds reversibly to TNFRc1 with a weaker affinity in the dark and, upon exposure to light, forms a covalent bond with the receptor, leading to a more potent, irreversible inhibition. It displays no cytotoxicity at concentrations up to 100 µM.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Assay Type | Parameter | Cell Line/System | Concentration/IC₅₀ | Reference |
| TNF-α/TNFRc1 Binding Assay | IC₅₀ | Recombinant proteins | 50 nM | [1][2] |
| IκB Phosphorylation Inhibition | IC₅₀ | Ramos cells | 600 nM | [1][2] |
| Reversible Binding Affinity (in dark) | K_d | Recombinant TNFRc1 | 40-100 µM | [1][2] |
| Cytotoxicity Assay | No-Observed-Adverse-Effect Level (NOAEL) | Ramos cells | Up to 100 µM | [1][2] |
Signaling Pathway Modulated by this compound
This compound primarily targets the interaction between TNF-α and its receptor, TNFR1. This interaction is the initial step in a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. By blocking the TNF-α/TNFR1 interaction, this compound prevents the recruitment of downstream signaling proteins, the activation of IκB kinase (IKK), the subsequent phosphorylation and degradation of IκBα, and finally, the translocation of NF-κB to the nucleus to activate gene transcription.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
TNF-α/TNFRc1 Binding Assay
This protocol is designed to determine the IC₅₀ of this compound for the inhibition of TNF-α binding to TNFRc1.
Materials:
-
High protein-binding 96-well plates
-
Recombinant human TNFRc1
-
Europium-labeled human TNF-α (Eu-TNF-α)
-
This compound
-
Blocking buffer (1% BSA in PBS)
-
Wash buffer (PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Enhancement solution for fluorescence measurement
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Plate Coating: Coat the wells of a high protein-binding 96-well plate with 20 ng/well of recombinant human TNFRc1 in a suitable coating buffer (e.g., 50 mM Na₂CO₃, pH 9.6) overnight at 4°C.
-
Blocking: Wash the wells twice with wash buffer. Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Wash the wells three times with wash buffer. Add the diluted this compound or vehicle control to the wells.
-
Ligand Addition: Add Eu-TNF-α to all wells at a concentration near its K_d for TNFRc1.
-
Incubation with Light Exposure: For studying the photochemically enhanced effect, expose the plate to a light source for a defined period (e.g., 5-15 minutes). For reversible binding, perform all steps in the dark.
-
Washing: Wash the wells five times with wash buffer to remove unbound reagents.
-
Detection: Add 100 µL of enhancement solution to each well and incubate for 10 minutes at room temperature.
-
Measurement: Measure the time-resolved fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the TNF-α/TNFRc1 binding assay.
IκBα Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation in a cell-based assay.
Materials:
-
Ramos cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed Ramos cells in a 6-well plate. The next day, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated IκBα to total IκBα. Determine the IC₅₀ of this compound for the inhibition of IκBα phosphorylation.
Caption: Experimental workflow for the IκBα phosphorylation western blot assay.
Cell Viability Assay (MTT Assay)
This protocol is used to confirm that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Ramos cells (or other cell line of interest)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration.
Conclusion
This compound is a valuable research tool for studying the TNF-α signaling pathway and its role in inflammation. The provided protocols offer a starting point for in vitro characterization of this potent inhibitor. Researchers should optimize the experimental conditions based on their specific cell lines and assay formats. The unique photochemical properties of this compound also present opportunities for more advanced studies on receptor-ligand interactions.
References
Application Notes and Protocols for Light-Activated Covalent Binding of IW927
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent, photochemically-enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2][3][4] This small molecule exhibits a dual mechanism of action, functioning as a reversible binder in the absence of light and a covalent binder upon photoactivation.[1][2][3][4] This unique property allows for precise spatial and temporal control of its inhibitory activity, making it a valuable tool for studying the TNF-α signaling pathway and as a potential starting point for the development of novel therapeutics.
Under ambient light conditions, this compound potently disrupts the binding of TNF-α to TNFRc1.[1][3][4] In dark conditions, it binds reversibly with a weaker affinity.[1][2][3] Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of TNFRc1, specifically targeting the main-chain nitrogen of the Ala-62 residue.[1][3][4] This covalent linkage leads to irreversible inhibition of the TNF-α-TNFRc1 interaction.
These application notes provide a summary of the quantitative data related to this compound's activity and detailed protocols for its light-activated covalent binding in both biochemical and cellular assays.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | With light exposure | [1][2][3][5] |
| Kd (Reversible Binding to TNFRc1) | 40-100 µM | In the dark | [1][2][3] |
| Covalent Binding Concentration | 1 µM | With light exposure (5 min) | [2] |
| Reversible Binding Concentration | 100 µM | In the dark (5 min) | [2] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (TNF-stimulated Iκ-B phosphorylation) | 600 nM | Ramos cells | With light exposure | [1][3][4][5] |
| Cytotoxicity | Not cytotoxic up to 100 µM | Ramos cells | 24 h incubation | [1][2][3] |
Table 3: Selectivity of this compound
| Target | Binding | Reference |
| TNFRc2 | Not detectable | [1][2][3] |
| CD40 | Not detectable | [1][2][3] |
Experimental Protocols
Light-Activated Covalent Binding of this compound to TNFRc1 (In Vitro Assay)
This protocol describes the procedure to demonstrate the light-dependent covalent binding of this compound to purified TNFRc1.
Materials:
-
This compound
-
Recombinant human TNFRc1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay plates (e.g., 96-well, high-binding)
-
Light source (e.g., UV lamp, 365 nm, or a broad-spectrum light source). Note: The original research does not specify the exact wavelength and intensity. Optimization may be required.
-
Plate washer
-
Detection reagent (e.g., Europium-labeled TNF-α for a competitive binding assay)
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1 at a suitable concentration (e.g., 20 ng/well) in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at room temperature (RT).
-
Washing: Repeat the washing step as in step 2.
-
Compound Incubation (Light vs. Dark):
-
Light Condition: Prepare a 1 µM solution of this compound in assay buffer. Add to the designated wells.
-
Dark Condition: Prepare a 100 µM solution of this compound in assay buffer. Add to the designated wells. Protect these wells from light by covering with aluminum foil.
-
Control: Add assay buffer without this compound to control wells.
-
-
Photoactivation: Expose the plate to a light source for 5 minutes at RT. Keep the "Dark Condition" wells covered.
-
Washing (for Covalent Binding Assessment):
-
For a set of wells from both light and dark conditions, wash extensively with PBS (e.g., 6 times) to remove any non-covalently bound inhibitor.
-
For a parallel set of wells, do not perform this extensive washing step to measure total binding (covalent + reversible).
-
-
Detection: Add Europium-labeled TNF-α (Eu-TNF-α) at a concentration of 2.4 nM to all wells and incubate for a specified time (e.g., 30 minutes) at RT, protected from light.
-
Final Wash: Wash the plate three times with wash buffer to remove unbound Eu-TNF-α.
-
Signal Measurement: Measure the time-resolved fluorescence to quantify the amount of bound Eu-TNF-α. A decrease in signal compared to the control indicates inhibition of TNF-α binding.
Inhibition of TNF-α-Induced Iκ-B Phosphorylation in Ramos Cells
This protocol outlines the procedure to assess the functional cellular activity of this compound by measuring the inhibition of a downstream signaling event.
Materials:
-
Ramos cells
-
This compound
-
Recombinant human TNF-α
-
Serum-free RPMI 1640 medium
-
Ice-cold cell lysis buffer
-
Phospho-Iκ-B specific antibody and appropriate secondary antibody for detection (e.g., Western blot or ELISA)
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Cell Preparation: Culture Ramos cells to the desired density. Prior to the experiment, harvest and resuspend the cells in serum-free RPMI 1640 medium at a concentration of 2 x 106 cells/0.5 mL.
-
Compound Pre-incubation: Prepare various concentrations of this compound. Add the desired final concentrations to the cell suspensions. Pre-incubate for 15 minutes at RT. Perform this step under ambient light conditions to allow for photoactivation.
-
TNF-α Stimulation: Add recombinant human TNF-α to a final concentration of 2 ng/mL to stimulate the cells.
-
Incubation: Incubate the samples for 5 minutes at 37°C.
-
Cell Lysis: Immediately centrifuge the cells at 8,000 x g for 10 seconds. Discard the supernatant and resuspend the cell pellet in 50 µL of ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the cell lysates at 16,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants.
-
Detection of Phospho-Iκ-B: Analyze the levels of phosphorylated Iκ-B in the cell lysates using a suitable method such as Western blotting or ELISA, following the manufacturer's instructions for the antibodies used. A reduction in the phospho-Iκ-B signal in this compound-treated samples compared to the TNF-α-only control indicates inhibitory activity.
Visualizations
Caption: Mechanism of this compound reversible and covalent binding to TNFRc1.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Application Note: Using IW927 to Block TNF-α-Stimulated IκB Phosphorylation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating inflammatory signaling pathways and developing novel therapeutic agents.
Introduction Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and regulating the inflammatory response.[1] Its signaling is primarily mediated through two receptors, TNFR1 and TNFR2.[1] The binding of TNF-α to TNFR1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammatory genes.[2][3] A critical step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4][5]
IW927 is a small molecule antagonist of the TNF-α and TNFR1 protein-protein interaction.[6][7] It has been identified as a potent, "photochemically enhanced" inhibitor, meaning it binds reversibly to TNFR1 in the absence of light and can be induced to form a covalent bond upon light exposure.[6][7] This application note provides detailed protocols and data for utilizing this compound to effectively block the TNF-α-stimulated phosphorylation of IκBα in a cellular context.
Mechanism of Action The canonical NF-κB signaling pathway is initiated by the binding of trimeric TNF-α to the TNFR1 receptor, inducing receptor trimerization.[3][8] This conformational change facilitates the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIP1, to form the membrane-bound Complex I.[3][8] This complex, in turn, activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[2][8] The activated IKK complex then phosphorylates IκBα at specific serine residues.[4][5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB heterodimer (typically p65/p50).[5] Freed from its inhibitor, NF-κB translocates to the nucleus to activate the transcription of target genes.[4]
This compound exerts its inhibitory effect at the very beginning of this cascade by blocking the binding of TNF-α to TNFR1, thereby preventing receptor activation and all subsequent downstream signaling events, including IκBα phosphorylation.[6][9]
Caption: TNF-α/NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The key parameters are summarized below for easy reference.
| Parameter | Value | Cell Line / Condition | Citation(s) |
| IC₅₀ (TNF-α / TNFR1 Binding Inhibition) | 50 nM | Biochemical Assay | [6][7][9] |
| IC₅₀ (TNF-stimulated IκB Phosphorylation Inhibition) | 600 nM | Ramos Cells | [6][7][9] |
| K_d (Reversible binding affinity in dark) | 40 - 100 µM | Biochemical Assay | [6][7][9] |
| Cytotoxicity | Non-toxic up to 100 µM | Ramos Cells | [6][7][9] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Stimulated IκBα Phosphorylation by Western Blot
This protocol details the procedure to measure the inhibitory effect of this compound on IκBα phosphorylation in cultured cells using Western blot analysis.
References
- 1. What are TNFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]
- 6. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application of IW927 in Studying Autoimmune Disease Models
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1][2] Consequently, inhibition of TNF-α signaling has been a successful therapeutic strategy.[3][4] IW927 is a novel, photochemically enhanced small molecule inhibitor that specifically targets the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[5][6] This document provides detailed application notes and exemplary protocols for the use of this compound in preclinical autoimmune disease models, based on its known mechanism of action and data from studies with other small molecule TNF-α inhibitors.
This compound offers a unique modality for studying TNF-α signaling. It binds reversibly to TNFR1 with a weak affinity (Kd = 40-100 μM) and, upon exposure to light, forms an irreversible covalent bond with the receptor.[5][6] This photochemical property allows for precise temporal and spatial control of TNF-α inhibition in experimental settings. In the absence of light, its reversible binding can be utilized for systemic administration in animal models. This compound potently disrupts the binding of TNF-α to TNFR1 with an IC50 of 50 nM and inhibits downstream signaling, such as IκB phosphorylation, with an IC50 of 600 nM.[5][6] It is highly selective for TNFR1 over the related receptors TNFR2 and CD40 and has shown no cytotoxicity at concentrations up to 100 μM.[5][6]
Mechanism of Action of this compound
This compound acts as an antagonist of the TNF-α/TNFR1 signaling pathway. By binding to TNFR1, it prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the inflammatory cascade mediated by TNF-α.
Caption: Mechanism of this compound Action.
Application in a Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[3]
Experimental Workflow for CIA Model
Caption: Workflow for CIA Model.
Exemplary Protocol for this compound in the CIA Mouse Model
1. Animals:
-
DBA/1 mice, male, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
3. Disease Induction:
-
Day 0: Emulsify CII in CFA and administer 100 µL via intradermal injection at the base of the tail for primary immunization.
-
Day 21: Emulsify CII in IFA and administer a booster injection of 100 µL.
4. Treatment:
-
From day 21 to day 42, administer this compound or vehicle control daily via oral gavage. A suggested dose range based on other small molecule TNF-α inhibitors is 10-50 mg/kg.[3]
5. Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of arthritis and score each paw on a scale of 0-4.
-
Measure paw thickness every other day using a digital caliper.
-
At day 42, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.
Expected Quantitative Data (Exemplary)
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 |
| Mean Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.5 ± 0.2 |
| Serum IL-6 (pg/mL, Day 42) | 150 ± 25 | 65 ± 15 |
| Histological Score (Inflammation) | 3.5 ± 0.5 | 1.5 ± 0.3 |
Application in a Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis.[7][8] It is characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Experimental Workflow for EAE Model
Caption: Workflow for EAE Model.
Exemplary Protocol for this compound in the EAE Mouse Model
1. Animals:
-
C57BL/6 mice, female, 8-10 weeks old.
2. Reagents:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle
3. Disease Induction:
-
Day 0: Immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2.
4. Treatment:
-
Prophylactic: Administer this compound or vehicle daily starting from day 0.
-
Therapeutic: Begin administration of this compound or vehicle upon the onset of clinical signs (e.g., clinical score of 1). A suggested dose is 10-50 mg/kg, administered orally.
5. Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = normal; 5 = moribund).
-
At the end of the study, perfuse mice and collect the brain and spinal cord for histopathological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate splenocytes for ex vivo restimulation with MOG35-55 to measure antigen-specific T-cell responses and cytokine production.
Expected Quantitative Data (Exemplary)
| Parameter | Vehicle Control | This compound (30 mg/kg, Therapeutic) |
| Mean Peak Clinical Score | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Mean Day of Onset | 11.2 ± 1.5 | 14.5 ± 1.8 |
| CNS Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 110 ± 25 |
| Demyelination Score (0-3) | 2.4 ± 0.3 | 1.1 ± 0.2 |
Application in a Systemic Lupus Erythematosus (SLE) Model
Several mouse models are used to study SLE, a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. The pristane-induced lupus model in non-autoimmune prone mice is a relevant model as it mimics many features of human SLE.[9]
Experimental Workflow for Pristane-Induced Lupus Model
Caption: Workflow for Lupus Model.
Exemplary Protocol for this compound in a Pristane-Induced Lupus Model
1. Animals:
-
BALB/c mice, female, 8-12 weeks old.
2. Reagents:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
This compound
-
Vehicle
3. Disease Induction:
-
Day 0: Administer a single intraperitoneal injection of 0.5 mL of pristane.
4. Treatment:
-
Begin treatment with this compound (e.g., 10-50 mg/kg, daily oral gavage) or vehicle one week after pristane injection and continue for the duration of the study (e.g., 6 months).
5. Monitoring and Evaluation:
-
Collect blood monthly to measure serum levels of autoantibodies, such as anti-dsDNA antibodies, by ELISA.
-
Monitor for the development of proteinuria weekly using urine dipsticks.
-
At the end of the study, harvest kidneys for histopathological assessment of glomerulonephritis and immune complex deposition.
-
Analyze splenocytes for B and T cell populations by flow cytometry.
Expected Quantitative Data (Exemplary)
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Anti-dsDNA Titer (OD450, 6 months) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Proteinuria Score (0-4, 6 months) | 2.5 ± 0.5 | 1.0 ± 0.3 |
| Glomerulonephritis Score (0-4) | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Splenomegaly (spleen weight/body weight) | 0.015 ± 0.003 | 0.008 ± 0.002 |
Conclusion
This compound represents a promising tool for the investigation of TNF-α-mediated pathologies in autoimmune diseases. Its unique photochemical properties and high selectivity for TNFR1 make it a valuable research compound for dissecting the role of TNF-α in various disease models. The provided protocols and expected data, based on the known effects of TNF-α inhibition, offer a framework for designing and implementing preclinical studies to evaluate the therapeutic potential of this compound and similar TNFR1-specific inhibitors. Further studies are warranted to confirm these expected outcomes and to fully characterize the in vivo efficacy of this compound.
References
- 1. The TNFR1 Antagonist Atrosimab Is Therapeutic in Mouse Models of Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo neutralization of TNF-alpha promotes humoral autoimmunity by preventing the induction of CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Blockade of tumour necrosis factor-α in experimental autoimmune encephalomyelitis reveals differential effects on the antigen-specific immune response and central nervous system histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF-alpha receptor fusion protein prevents experimental auto-immune encephalomyelitis and demyelination in Lewis rats: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of TNFα antagonist-induced lupus in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the TNFR1 Signaling Axis: Application and Protocols for the Selective Inhibitor IW927
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing IW927, a potent and selective small-molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. This compound offers a valuable tool for dissecting the intricate mechanisms of TNFR1-mediated cellular responses, paving the way for novel therapeutic strategies in inflammatory diseases and cancer.
Introduction to this compound
This compound is a photochemically enhanced inhibitor that specifically disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary receptor, TNFR1. Its unique mechanism involves a reversible binding to TNFR1, followed by a light-induced covalent modification of the receptor, leading to a potent and sustained inhibition of downstream signaling.[1] Notably, this compound demonstrates high selectivity for TNFR1 over the related TNFR2 and CD40 receptors and exhibits no significant cytotoxicity at effective concentrations.[1]
The binding of TNF-α to TNFR1 is a critical initiating event in a signaling cascade that can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases. This compound serves as a precise chemical probe to investigate these processes by selectively blocking the initial ligand-receptor interaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity based on published data. This information is crucial for designing and interpreting experiments aimed at investigating TNFR1 signaling.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (TNF-α binding to TNFR1) | 50 nM | In vitro | TNF-α/TNFR1 Binding Assay | [1] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells | Western Blot | [1] |
| Cytotoxicity | No significant toxicity up to 100 µM | Ramos cells | MTS Assay | [1] |
| Binding Affinity (Kd) (reversible binding) | ~40-100 µM | In vitro | N/A | [1] |
Signaling Pathway Overview
This compound acts at the apex of the TNFR1 signaling cascade. The following diagram illustrates the canonical TNFR1 signaling pathway and the point of inhibition by this compound.
References
Application Note: Performing a Dose-Response Curve with IW927 to Determine Inhibition of TNF-α Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in systemic inflammation and immune regulation by binding to its receptor, TNFR1.[1][2] The activation of TNFR1 initiates downstream signaling cascades, including the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for the expression of inflammatory genes.[3][4]
IW927 is a small molecule inhibitor that potently and selectively blocks the interaction between TNF-α and its receptor, TNFR1.[5][6] A unique characteristic of this compound is its "photochemically enhanced" activity; it binds reversibly to TNFR1 with moderate affinity in the dark, but upon exposure to light, it forms a covalent bond with the receptor, leading to a significant increase in inhibitory potency.[7][8]
A dose-response experiment is a fundamental method in pharmacology to quantify the effectiveness of a compound. By treating cells with a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[9] This application note provides a detailed protocol to determine the IC50 of this compound by measuring the inhibition of TNF-α-induced NF-κB activation in a cell-based luciferase reporter assay.
Mechanism of Action and Signaling Pathway
TNF-α functions as a trimer and binds to the extracellular domain of the TNFR1 receptor. This binding event causes a conformational change in the receptor, leading to the recruitment of several intracellular adapter proteins, including TRADD (TNFR-associated death domain). TRADD then serves as a scaffold to assemble a larger signaling complex (Complex I) at the membrane, which includes RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) and TRAF2 (TNF receptor-associated factor 2).[3][4] This complex activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα (inhibitor of nuclear factor kappa B alpha). Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB transcription factor to translocate into the nucleus and activate the transcription of target inflammatory genes.[10]
This compound exerts its inhibitory effect at the very beginning of this cascade by disrupting the binding of TNF-α to TNFR1.[5][7]
Caption: TNF-α/TNFR1 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
The protocol outlined below uses a Human Embryonic Kidney 293 (HEK293) cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[11] The workflow involves seeding the cells, treating them with a serial dilution of this compound, stimulating the pathway with TNF-α, and then quantifying the resulting luciferase activity. The luminescence signal is directly proportional to NF-κB activation.
Caption: Workflow for determining the IC50 of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Cells: GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line (Promega) or similar.
-
Culture Medium: DMEM, high glucose (Gibco)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin.
-
Compound: this compound (MedChemExpress, HY-118922 or similar), 10 mM stock in DMSO.
-
Stimulant: Recombinant Human TNF-α (R&D Systems or similar), 10 µg/mL stock in sterile PBS with 0.1% BSA.
-
Reagents: DMSO (Sigma), Trypsin-EDTA (Gibco), PBS (Gibco).
-
Assay Kit: ONE-Glo™ Luciferase Assay System (Promega) or similar.
-
Labware: White, clear-bottom 96-well cell culture plates (Corning), sterile reagent reservoirs, multichannel pipettes.
Step-by-Step Procedure
Part A: Cell Culture
-
Culture the NF-κB reporter HEK293 cell line in Culture Medium in a T75 flask at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.
-
On the day of the experiment, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with Culture Medium.
-
Centrifuge the cell suspension, resuspend the pellet in Assay Medium, and perform a cell count.
-
Dilute the cells to a final concentration of 2.5 x 10⁵ cells/mL in Assay Medium.
-
Seed 80 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
Part B: Compound and Stimulant Preparation
-
This compound Dilution:
-
Prepare a 10-point, 1:3 serial dilution of this compound.
-
Start by diluting the 10 mM stock to 100 µM in Assay Medium (this will be your highest concentration, C1).
-
In a dilution plate, add 100 µL of Assay Medium to wells A2-A10. Add 150 µL of the 100 µM this compound solution to well A1.
-
Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, until A10. Discard the final 50 µL from A10.
-
Add a vehicle control (DMSO equivalent to C1) to well A11. Well A12 will be the "cells only" control (no TNF-α).
-
-
TNF-α Preparation:
-
Prepare a working solution of TNF-α at 100 ng/mL in Assay Medium. The final concentration in the well will be 20 ng/mL.
-
Part C: Dose-Response Experiment
-
After the 4-6 hour cell attachment incubation, carefully transfer 20 µL from each well of the this compound dilution plate (Part B) to the corresponding wells of the cell plate (Part A). This brings the total volume to 100 µL.
-
Pre-incubate the cell plate with the compound for 1 hour at 37°C, 5% CO₂.
-
Add 20 µL of the 100 ng/mL TNF-α working solution to all wells except the "cells only" control wells (e.g., column 12). Add 20 µL of Assay Medium to the "cells only" wells.
-
Photochemical Enhancement: For optimal this compound activity, ensure the plate is exposed to standard laboratory ambient light during the incubation. To observe the compound's unique property, a parallel plate can be run wrapped in aluminum foil to exclude light.[7][8]
-
Incubate the plate for 5-6 hours at 37°C, 5% CO₂.
Part D: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader (e.g., luminometer).
Data Analysis and Presentation
-
Data Normalization:
-
Max Signal (0% Inhibition): Average the luminescence values from the wells treated with vehicle (DMSO) and stimulated with TNF-α.
-
Min Signal (100% Inhibition): Average the luminescence values from the "cells only" control wells (no TNF-α stimulation).
-
Calculate the Percent Inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Curve Fitting:
-
Plot % Inhibition (Y-axis) versus the log10 of this compound concentration (X-axis).
-
Use a non-linear regression model, specifically the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation, available in software like GraphPad Prism.
-
The software will calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the TNF-α-induced response.
-
Table 1: Example Data Structure for Dose-Response Analysis
| This compound Conc. (µM) | Log [this compound] | Raw Lum. (Rep 1) | Raw Lum. (Rep 2) | Raw Lum. (Rep 3) | Mean Lum. | % Inhibition |
|---|---|---|---|---|---|---|
| 100.000 | 2.00 | 15,500 | 16,100 | 15,800 | 15,800 | 99.5% |
| 33.333 | 1.52 | 16,200 | 16,500 | 16,900 | 16,533 | 99.1% |
| 11.111 | 1.05 | 18,100 | 17,900 | 18,500 | 18,167 | 97.9% |
| 3.704 | 0.57 | 35,000 | 36,500 | 34,800 | 35,433 | 87.1% |
| 1.235 | 0.09 | 150,000 | 155,000 | 148,000 | 151,000 | 50.3% |
| 0.412 | -0.39 | 250,000 | 265,000 | 258,000 | 257,667 | 15.1% |
| 0.137 | -0.86 | 295,000 | 301,000 | 305,000 | 300,333 | 1.2% |
| 0.046 | -1.34 | 301,000 | 308,000 | 306,000 | 305,000 | -0.3% |
| 0.015 | -1.82 | 302,000 | 309,000 | 307,000 | 306,000 | -0.7% |
| 0.000 (Vehicle) | - | 300,000 | 305,000 | 308,000 | 304,333 | 0% |
| 0.000 (No TNFα) | - | 15,000 | 14,800 | 15,200 | 15,000 | 100% |
Summary of Quantitative Data
Based on published data, this compound's potency is highly dependent on light conditions and the specific assay performed. The following table summarizes the expected IC50 values.[5][7][8]
Table 2: Published IC50 Values for this compound
| Assay Type | Cell Line | Condition | IC50 Value |
|---|---|---|---|
| TNF-α/TNFR1 Binding Assay | - | Light Exposure | ~50 nM |
| TNF-stimulated IκB Phosphorylation | Ramos Cells | Light Exposure | ~600 nM |
| Reversible Binding Affinity (Kd) | - | Light Excluded | ~40-100 µM |
These values highlight the critical importance of light exposure in achieving the high-potency, covalent inhibition characteristic of this compound. Researchers should expect to see a significant rightward shift in the dose-response curve (a much higher IC50 value) when the experiment is conducted in the dark.
References
- 1. Structural optimization of a TNFR1-selective antagonistic TNFα mutant to create new-modality TNF-regulating biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BioRender App [app.biorender.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
Application Notes and Protocols for Photochemical Studies of IW927
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent, "photochemically enhanced" inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1, interaction.[1] Under ambient light conditions, this compound exhibits an IC50 of 50 nM for disrupting the binding of TNF-α to TNFRc1.[1][2] In the absence of light, this compound binds reversibly to TNFRc1 with a weaker affinity. Upon photoactivation, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1][3] This unique mechanism of action makes this compound a valuable tool for studying the TNF-α signaling pathway with high spatiotemporal control.
This document provides detailed application notes and protocols for conducting photochemical studies with this compound, including essential experimental controls, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data reported for this compound, providing a clear comparison of its activity under different conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target | Cell Line | IC50 | Conditions |
| TNF-α Binding Inhibition | TNF-α-TNFRc1 Interaction | - | 50 nM | Ambient Light |
| IκB Phosphorylation Inhibition | TNF-stimulated IκB phosphorylation | Ramos | 600 nM | Ambient Light |
Data sourced from Carter et al., PNAS.[1][2][3]
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Value | Target/Condition |
| Reversible Binding Affinity (in dark) | ~40-100 µM | TNFRc1 |
| Selectivity vs. TNFRc2 | >2000-fold | - |
| Selectivity vs. CD40 | >2000-fold | - |
| Cytotoxicity | No significant cytotoxicity up to 100 µM | Ramos Cells |
Data sourced from Carter et al., PNAS.[1][2]
Signaling Pathway
This compound inhibits the binding of TNF-α to TNFRc1, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB. A critical step in this pathway is the phosphorylation of the inhibitor of kappa B (IκB), which targets it for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription.
Caption: TNF-α signaling pathway and the inhibitory action of photoactivated this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a solid or in a stock solution (e.g., in DMSO) at -20°C or -80°C, protected from light.
-
Light Sensitivity: this compound is photochemically active. For experiments requiring the inactive form, all steps should be performed in the dark or under a red darkroom safelight. Use amber-colored tubes and avoid exposure to ambient light.
Protocol 1: In Vitro TNF-α/TNFRc1 Binding Assay (TR-FRET)
This protocol is adapted from standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for protein-protein interaction.
Materials:
-
Recombinant human TNF-α and TNFRc1 (extracellular domain)
-
TR-FRET donor and acceptor fluorophores (e.g., Europium cryptate and XL665) conjugated to antibodies specific for tags on the recombinant proteins or directly to the proteins.
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
This compound stock solution in DMSO
-
Light source for photoactivation (e.g., UV lamp, see note below)
-
TR-FRET plate reader
Workflow Diagram:
Caption: Workflow for the this compound TR-FRET binding assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. For the "light" condition, a typical starting concentration is 1 µM. For the "dark" control, a higher starting concentration of 100 µM is recommended.
-
Dispensing: Dispense the this compound dilutions into the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (e.g., a known non-photochemical inhibitor or no inhibitor).
-
Pre-incubation: Add the TNFRc1 solution to the wells and pre-incubate for 5 minutes at room temperature.
-
Photoactivation:
-
Light Condition: Expose the plate to a light source. Note: The optimal wavelength, intensity, and duration for this compound activation should be empirically determined. A broad-spectrum UV lamp (e.g., 365 nm) is a common starting point for photochemical activation.
-
Dark Condition: Keep the plate completely protected from light (e.g., wrapped in aluminum foil).
-
-
TNF-α Addition: Add the TNF-α solution to all wells.
-
TR-FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents.
-
Incubation and Reading: Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.
Experimental Controls:
-
Negative Control (Dark): Perform the entire assay in the absence of light to determine the reversible binding affinity of this compound.
-
Vehicle Control: Use the same concentration of DMSO as in the this compound-treated wells.
-
No Inhibitor Control: Wells with only the proteins and assay buffer to determine the maximum TR-FRET signal.
-
Positive Control: A known inhibitor of the TNF-α/TNFRc1 interaction can be used to validate the assay.
Protocol 2: Inhibition of IκBα Phosphorylation in Ramos Cells (Western Blot)
This protocol describes the detection of phosphorylated IκBα in Ramos cells treated with this compound and stimulated with TNF-α.
Materials:
-
Ramos cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Light source for photoactivation
Workflow Diagram:
Caption: Workflow for analyzing IκBα phosphorylation inhibition by this compound.
Procedure:
-
Cell Culture: Culture Ramos cells to the desired density.
-
Treatment: Pre-treat the cells with this compound at the desired concentrations for a specified time (e.g., 30 minutes).
-
Photoactivation:
-
Light Condition: Expose the cells to the light source.
-
Dark Condition: Keep the cells in the dark.
-
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against phospho-IκBα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip and re-probe the membrane with an antibody against total IκBα for normalization.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
Experimental Controls:
-
Unstimulated Control: Cells not treated with TNF-α.
-
TNF-α Stimulated Control: Cells treated with TNF-α but not this compound.
-
Vehicle Control: Cells treated with DMSO and TNF-α.
-
Dark Control: The entire experiment performed in the absence of light.
Conclusion
This compound is a powerful research tool for investigating the TNF-α signaling pathway with photochemical precision. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments using this unique inhibitor. Careful consideration of experimental controls, particularly the light and dark conditions, is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols: IW927 in Fluorescence Resonance Energy Transfer (FRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a small molecule antagonist of the tumor necrosis factor-alpha (TNF-α) to type-1 TNF receptor (TNFRc1) interaction.[1] By disrupting this key protein-protein interaction, this compound effectively blocks downstream signaling pathways, such as the phosphorylation of IκB, which is crucial in inflammatory responses.[1] Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique in drug discovery and biological research to study molecular interactions in real-time.[2][3][4] This application note provides a detailed protocol for utilizing a FRET-based assay to quantitatively assess the inhibitory activity of this compound on the TNF-α-TNFRc1 interaction.
FRET technology is based on the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore.[4][5] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules, typically within 1-10 nanometers.[6] This principle can be harnessed to monitor the binding of TNF-α to TNFRc1 by labeling each protein with a suitable FRET pair. When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. The addition of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal, which can be quantified to determine the inhibitor's potency.
Signaling Pathway of TNF-α and Inhibition by this compound
The binding of TNF-α to TNFRc1 initiates a signaling cascade that leads to the activation of downstream inflammatory pathways. This compound acts by binding to TNFRc1, thereby preventing the binding of TNF-α and inhibiting the subsequent signaling events.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Quantitative Data of this compound Inhibition
The inhibitory potency of this compound has been determined in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | Biochemical Assay | - | [1] |
| IC50 (IκB Phosphorylation) | 600 nM | Cell-based Assay | Ramos cells | [1] |
Experimental Protocols
Principle of the FRET Assay
This protocol describes a time-resolved FRET (TR-FRET) assay, which is a variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence and enhance signal stability.[4][5] The assay measures the interaction between fluorescently labeled TNF-α and TNFRc1. In the absence of an inhibitor, the binding of TNF-α-donor to TNFRc1-acceptor results in a high TR-FRET signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the TR-FRET signal.
Materials and Reagents
-
Recombinant human TNF-α
-
Recombinant human TNFRc1 (extracellular domain)
-
TR-FRET Donor Labeling Kit (e.g., Terbium cryptate)
-
TR-FRET Acceptor Labeling Kit (e.g., d2)
-
This compound
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Experimental Workflow
Caption: Experimental workflow for the this compound TR-FRET assay.
Detailed Protocol
1. Labeling of Proteins:
-
Label recombinant human TNF-α with the TR-FRET donor (e.g., Terbium cryptate) and recombinant human TNFRc1 with the TR-FRET acceptor (e.g., d2) according to the manufacturer's instructions.
-
Determine the labeling efficiency and protein concentration after purification from excess dye.
2. Assay Procedure:
-
All reactions should be performed in a 384-well low-volume microplate.
-
Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from 1 µM to 0.01 nM.
-
Step 1: Add 5 µL of the labeled TNFRc1-acceptor to each well.
-
Step 2: Add 5 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Step 3: To initiate the binding reaction, add 10 µL of the labeled TNF-α-donor to each well.
-
The final concentrations of labeled TNF-α and TNFRc1 should be optimized for the best assay window and signal-to-background ratio. A typical starting point would be in the low nanomolar range.
3. Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible microplate reader. The reader should be set to excite the donor (e.g., at 337 nm for Terbium) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (typically 50-150 µs).
4. Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000
-
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TNF-α-TNFRc1 interaction.
Conclusion
The described TR-FRET assay provides a robust and high-throughput method for quantifying the inhibitory activity of this compound on the TNF-α-TNFRc1 interaction. This assay format is highly amenable to screening large compound libraries for novel inhibitors of this critical inflammatory pathway and for structure-activity relationship (SAR) studies in drug development programs. The detailed protocol and workflow provide a solid foundation for researchers to implement this assay in their laboratories.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting IW927 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with IW927 insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a small molecule inhibitor that potently disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1, with an IC50 value of 50 nM.[1] It functions as a "photochemically enhanced" inhibitor, meaning it initially binds reversibly to TNFRc1 with a weak affinity and then forms a covalent bond upon exposure to light.[1] this compound is a valuable tool for studying the TNF-α signaling pathway, which is implicated in inflammation and various autoimmune diseases. It has been shown to block TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
A2: this compound belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class, a group of compounds that are often hydrophobic (poorly soluble in water). When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the compound's solubility limit in the final solution can be exceeded, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound is best dissolved in a water-miscible organic solvent. High-purity, anhydrous DMSO is a commonly used and effective solvent for preparing concentrated stock solutions of this compound and similar hydrophobic compounds.[1][2] Commercial suppliers often provide this compound as a 10 mM solution in DMSO.
Q4: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A4: The maximum tolerated concentration of DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, and some are tolerant up to 1%.[3][4] However, primary cells and some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[3][5] It is crucial to perform a vehicle control experiment to determine the maximum permissible DMSO concentration for your specific cell line and assay duration.
Q5: Can I use other solvents besides DMSO?
A5: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[6][7] Additionally, co-solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween-20 can be employed to improve solubility in aqueous solutions.[8][9] The choice of solvent or co-solvent should be guided by its compatibility with your specific experimental system.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Problem: Precipitate forms upon dilution of this compound DMSO stock into aqueous buffer.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary: Co-solvents and Surfactants
The following table summarizes common co-solvents and surfactants used to improve the solubility of hydrophobic compounds in aqueous solutions for biological assays. The optimal concentration for your specific experiment should be determined empirically.
| Solubilizing Agent | Type | Typical Starting Concentration (v/v) | Maximum Tolerated Concentration in Cell Culture (General Guideline) | Notes |
| DMSO | Organic Solvent | 0.1% - 1% | 0.1% - 1% (highly cell-type dependent)[3][5] | Standard solvent for stock solutions. Always include a vehicle control. |
| Ethanol | Organic Solvent | 0.1% - 1% | Varies; can be cytotoxic at higher concentrations. | Can be an alternative to DMSO. |
| PEG 300/400 | Co-solvent | 1% - 10% | Generally well-tolerated, but should be tested. | Increases the polarity of the solvent mixture.[10] |
| Propylene Glycol | Co-solvent | 1% - 10% | Generally well-tolerated, but should be tested. | Similar mechanism to PEG.[7] |
| Tween-20 / Tween-80 | Non-ionic Surfactant | 0.01% - 0.1% | Generally low toxicity at these concentrations. | Forms micelles that can encapsulate hydrophobic compounds.[9] |
| Cremophor EL | Non-ionic Surfactant | 0.1% - 1% | Can have biological effects and should be used with caution. | A potent solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (e.g., to 37°C) aqueous experimental buffer
-
Sterile conical tube
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final permissible concentration of DMSO in your experiment.
-
Add the required volume of pre-warmed aqueous buffer to a sterile conical tube.
-
While vigorously vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise to the side of the tube. This rapid dilution and mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.[11]
-
Continue to vortex for an additional 30 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately in your experiment.
-
This compound Mechanism of Action: TNF-α Signaling Pathway
This compound inhibits the binding of TNF-α to its receptor, TNFR1, thereby blocking downstream signaling cascades that lead to inflammation and other cellular responses. A key pathway affected is the NF-κB signaling pathway.
Caption: Simplified TNF-α/NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
How to prevent off-target effects of IW927
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1 (also known as TNFRc1).[1] A key feature of this compound is its "photochemically enhanced" binding. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1]
Q2: What is the reported selectivity of this compound?
A2: this compound has been shown to be selective for TNFR1. It did not show detectable binding to the related cytokine receptors TNFR2 (TNFRc2) or CD40 in the initial characterization.[1] However, a comprehensive, unbiased screen for off-target interactions (e.g., a kinome scan or proteome-wide analysis) is not publicly available.
Q3: What does "photochemically enhanced" inhibitor mean and why is it important?
A3: "Photochemically enhanced" means that the inhibitor's potency is dramatically increased by light. This compound binds weakly and reversibly to TNFR1 in the dark, but upon light exposure, it undergoes a photochemical reaction that results in a covalent and irreversible bond with the receptor.[1] This is a critical experimental consideration, as the inhibitory effect will be significantly different depending on the light conditions during your experiment.
Q4: Can this compound be used as a reversible inhibitor?
A4: Yes, by strictly excluding light during all experimental steps (e.g., by working in a darkroom with red light), this compound can be used as a reversible, lower-affinity inhibitor of the TNF-α-TNFR1 interaction.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of TNF-α signaling.
-
Question: I am not observing the potent inhibitory effect of this compound on TNF-α-induced signaling (e.g., IκBα phosphorylation) that is reported in the literature. What could be the reason?
-
Answer:
-
Light Exposure: The most likely reason for suboptimal performance is insufficient light exposure. The high potency of this compound is dependent on a photochemical reaction that leads to covalent modification of TNFR1.[1] Ensure that your cells or protein preparations are adequately exposed to a suitable light source for the recommended duration after inhibitor addition.
-
Inhibitor Concentration: In the absence of light, this compound has a much lower affinity for TNFR1 (in the micromolar range).[1] If your experiment is performed with minimal light, a higher concentration of this compound will be required to see a significant effect.
-
Cellular Context: The expression levels of TNFR1 on your cell line of interest can influence the apparent potency of this compound. Confirm TNFR1 expression using techniques like flow cytometry or Western blotting.
-
Issue 2: Observing unexpected cellular phenotypes or toxicity.
-
Question: My cells are showing signs of toxicity or a phenotype that I cannot attribute to the inhibition of TNFR1 signaling. Could this be due to off-target effects of this compound?
-
Answer:
-
Potential for Off-Target Covalent Modification: Due to its photochemical reactivity, this compound has the potential to covalently modify other proteins, which could lead to off-target effects. While it has been shown to be selective against TNFR2 and CD40, a broad off-target profile has not been published.[1]
-
Control Experiments are Crucial: To determine if the observed phenotype is due to an off-target effect, consider the following control experiments:
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of TNFR1. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.
-
Use a Structurally Different TNFR1 Inhibitor: Compare the phenotype induced by this compound with that of another TNFR1 inhibitor that has a different chemical scaffold.
-
-
Issue 3: Difficulty in confirming target engagement in my experimental system.
-
Question: How can I confirm that this compound is binding to TNFR1 in my cells?
-
Answer:
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation. You would treat your cells with this compound, heat the cell lysates to a range of temperatures, and then quantify the amount of soluble TNFR1 remaining by Western blot. An increase in the thermal stability of TNFR1 in the presence of this compound indicates target engagement.
-
Photoaffinity Labeling: Given the photochemical nature of this compound, a more advanced approach would be to use a tagged version of the inhibitor for photoaffinity labeling to directly identify its binding partners in cell lysates.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| IC50 (TNF-α-TNFR1 Binding) | 50 nM | With light exposure | [1] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells, with light exposure | [1] |
| Binding Affinity (Reversible) | ~40-100 µM | In the dark | [1] |
| Cytotoxicity | No cytotoxicity observed | Up to 100 µM in Ramos cells | [1] |
| Selectivity | No detectable binding | TNFRc2, CD40 | [1] |
Experimental Protocols
1. Protocol: Assessing Inhibition of TNF-α-Induced IκBα Phosphorylation
-
Objective: To determine the potency of this compound in a cell-based assay by measuring the inhibition of a key downstream signaling event of TNFR1 activation.
-
Methodology:
-
Cell Culture: Culture Ramos cells (or another suitable cell line expressing TNFR1) to the desired density.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) under controlled light or dark conditions.
-
Light Activation (if applicable): Expose the cells to a light source (e.g., a standard laboratory light box) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add recombinant human TNF-α to a final concentration known to induce a robust IκBα phosphorylation signal (e.g., 10 ng/mL). Incubate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Data Analysis: Quantify the band intensities for p-IκBα and total IκBα. Normalize the p-IκBα signal to the total IκBα signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound directly binds to and stabilizes TNFR1 in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected, and a vehicle control.
-
Light Exposure: Expose the cells to light to induce covalent binding.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer without detergents.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (containing the soluble proteins) and analyze the levels of TNFR1 by Western blotting.
-
Data Analysis: Plot the amount of soluble TNFR1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathways and Workflows
Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
Caption: Logical workflow for distinguishing on-target versus off-target effects of this compound.
References
Technical Support Center: Optimizing Light Exposure for IW927 Photochemical Activation
Welcome to the technical support center for IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the photochemical activation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[1] It functions as a "photochemically enhanced" inhibitor of the TNF-α-TNFRc1 protein-protein interaction.[1][2] In the absence of light, this compound binds reversibly to TNFRc1 with weak affinity. Upon exposure to an appropriate light source, it undergoes a photochemical reaction that results in the formation of a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2]
Q2: What is the primary cellular effect of this compound activation?
A2: By blocking the interaction between TNF-α and TNFRc1, activated this compound inhibits the downstream signaling cascade. A key effect is the blockage of TNF-α-stimulated phosphorylation of IκB (Inhibitor of kappa B).[1][2] This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, which is a critical mediator of inflammatory responses.
Q3: What are the recommended starting concentrations for this compound in experiments?
A3: Based on available data, a significant difference in potency is observed between light and dark conditions. A recommended starting point for cell-based assays is 1 µM of this compound with light exposure and 100 µM in experiments conducted in the dark to observe the reversible binding effect.[2]
Q4: Is this compound cytotoxic?
A4: Studies have shown that this compound does not exhibit cytotoxicity at concentrations as high as 100 µM in Ramos cells over a 24-hour period.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions.
Q5: How should I store this compound?
A5: For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols and Data
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
| Parameter | Value | Conditions | Reference |
| IC50 (TNF-α binding) | 50 nM | With light exposure | [1][2] |
| IC50 (IκB phosphorylation) | 600 nM | With light exposure in Ramos cells | [1][2] |
| Kd (reversible binding) | 40-100 µM | In the dark | [2] |
| Experimental Condition | This compound Concentration | Duration | Outcome | Reference |
| Light Exposure | 1 µM | 5 minutes | Irreversible covalent binding | [2] |
| Dark (no light) | 100 µM | 5 minutes | Reversible binding | [2] |
Key Experimental Protocol: Inhibition of TNF-α-induced IκB Phosphorylation
This protocol provides a general framework for assessing the photoinducible inhibitory activity of this compound on IκB phosphorylation in a cell-based assay.
1. Cell Culture and Plating:
- Culture your cells of interest (e.g., Ramos cells) to ~80% confluency.
- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for optimal growth and response to TNF-α.
2. Compound Preparation and Incubation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute this compound to the desired final concentrations in cell culture medium. A good starting point is a dose-response curve ranging from 1 nM to 10 µM for light-activated conditions. Include a "dark" control at a higher concentration (e.g., 100 µM).
- Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C in the dark.
3. Photochemical Activation:
- Crucial Note: The optimal wavelength, intensity, and duration of light exposure for this compound have not been explicitly detailed in the primary literature. Therefore, these parameters must be empirically determined for your specific experimental setup.
- Suggested Starting Point: Use a UV lamp with an emission spectrum in the UVA range (e.g., 365 nm).
- Remove the lid of the culture plate and place it under the UV lamp at a fixed distance.
- Expose the cells to UV light for a defined period (e.g., 5-15 minutes). Ensure consistent light intensity across all wells. The "dark" control plates should be handled identically but kept shielded from the light source.
4. TNF-α Stimulation:
- Following light exposure, add TNF-α to the cell culture medium to a final concentration known to induce a robust IκB phosphorylation response in your cell line (e.g., 10-20 ng/mL).
- Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal stimulation time should be determined from a time-course experiment.
5. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (p-IκBα).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like GAPDH or β-actin.
7. Data Analysis:
- Quantify the band intensities for p-IκBα and the loading control using densitometry software.
- Normalize the p-IκBα signal to the loading control.
- Plot the normalized p-IκBα levels against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of IκB phosphorylation with light exposure | Inadequate Light Activation: Incorrect wavelength, insufficient light intensity, or too short exposure time. | - Empirically test different UV wavelengths (e.g., 365 nm, 385 nm).- Increase the light intensity or the exposure duration.- Ensure the light source is positioned at a consistent and optimal distance from the cells. |
| Compound Degradation: this compound stock solution may have degraded. | - Prepare a fresh stock solution of this compound.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| High background phosphorylation of IκB | Suboptimal TNF-α Stimulation: TNF-α concentration may be too high or stimulation time too long. | - Perform a dose-response and time-course experiment for TNF-α to find the optimal conditions for a clear signal window. |
| Cell Stress: Cells may be stressed due to handling or prolonged incubation. | - Handle cells gently and minimize the duration of experimental manipulations. | |
| Inconsistent results between experiments | Variability in Light Exposure: Inconsistent light intensity or duration across experiments. | - Standardize the light exposure setup, including the distance from the lamp and the exposure time.- Use a radiometer to measure and ensure consistent light intensity for each experiment. |
| Cell Passage Number: High passage number of cells can lead to altered signaling responses. | - Use cells within a consistent and low passage number range. | |
| Cell death observed after light exposure | Phototoxicity: The light source itself may be causing cell damage, especially at shorter UV wavelengths. | - Use a longer wavelength UV source (UVA) if possible.- Reduce the light intensity and/or exposure time.- Include a "light only" control (cells exposed to light without this compound) to assess phototoxicity. |
Visualizations
References
Interpreting unexpected results with IW927
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during experiments with IW927.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower potency (higher IC50) for this compound in our cell-based assay than reported in the literature. What could be the reason?
A1: A discrepancy in this compound potency can arise from several factors related to its unique mechanism and experimental setup. This compound is a "photochemically enhanced" inhibitor, meaning its binding and inhibitory activity are significantly increased by exposure to light.[1] Key factors to investigate include:
-
Light Exposure: Ensure consistent and adequate light exposure of your assay plates after the addition of this compound. Variations in light intensity or duration can lead to variability in potency.
-
Compound Integrity: Verify the proper storage and handling of the this compound compound to prevent degradation.
-
Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact assay results.[2][3]
-
Assay Protocol: Review your protocol for any deviations from established methods, particularly incubation times and reagent concentrations.
Q2: We see high variability in our results between replicate wells and different experiments. How can we improve the consistency of our this compound assays?
A2: High variability is a common issue in cell-based assays and can be addressed by optimizing several experimental parameters.[4][5] For this compound, which relies on photochemical activation, consistency is crucial.
-
Standardize Light Exposure: Use a consistent light source with a defined intensity and duration for all experiments. Avoid ambient light, which can be variable.
-
Optimize Cell Seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Uneven cell distribution can lead to inconsistent results.[4]
-
Reagent and Media Consistency: Use the same batch of reagents and media across experiments to minimize variability.
-
Pipetting Technique: Employ careful and consistent pipetting techniques to ensure accurate delivery of cells and reagents.[5]
Q3: Is it possible that this compound is exhibiting off-target effects in our cellular model?
A3: While this compound was developed as a specific inhibitor of the TNF-α-TNFRc1 interaction, off-target effects are a possibility with any small molecule inhibitor.[6][7] If you suspect off-target effects, consider the following:
-
Target Expression Analysis: Confirm the expression of TNFRc1 in your cell line. The absence or low expression of the target would suggest any observed effect is off-target.
-
Use of Control Compounds: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Phenotypic Analysis: Observe for any unexpected cellular phenotypes, such as changes in morphology or proliferation, that are inconsistent with the known downstream effects of TNFRc1 inhibition.
-
Literature Review: Search for recent publications that may have identified potential off-target activities of this compound or similar compounds.
Troubleshooting Guides
Issue 1: No Inhibition or Weak Inhibition by this compound
This guide provides a systematic approach to troubleshooting experiments where this compound fails to show the expected inhibitory effect on TNF-α signaling.
Troubleshooting Workflow
Quantitative Data Summary: Potency Comparison
| Parameter | Expected Result | Potential Unexpected Result | Troubleshooting Action |
| This compound IC50 (TNF-α binding) | ~50 nM[1] | > 500 nM | Verify light activation step; check compound integrity. |
| This compound IC50 (IκB phosphorylation) | ~600 nM[1] | > 5 µM | Confirm cell health and TNFRc1 expression; optimize assay conditions. |
| Maximum Inhibition | > 90% | < 50% | Check for solubility issues with this compound; ensure optimal TNF-α concentration. |
Issue 2: Inconsistent Results and High Data Variability
This section addresses high variability in experimental replicates when using this compound.
Experimental Protocol: Standardized Light Activation
-
Prepare cell culture plates and add this compound at the desired concentrations.
-
Immediately following compound addition, place the plates in a controlled light exposure chamber.
-
Expose the plates to a standardized light source (e.g., a specific wavelength and intensity) for a consistent duration (e.g., 15 minutes).
-
Following light activation, proceed with the standard incubation period for your assay.
-
Ensure all plates within an experiment and between experiments receive the identical light treatment.
Signaling Pathway: this compound Mechanism of Action
The binding of TNF-α to TNFR1 is a critical step in the inflammatory signaling cascade.[8][9] this compound is designed to disrupt this interaction.
By following these guidelines and utilizing the provided troubleshooting resources, researchers can better interpret unexpected results and optimize their experiments with this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing IW927 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IW927, a potent small molecule antagonist of the TNFα-TNFR1 interaction. While this compound has shown promise, high concentrations can lead to off-target effects and subsequent cytotoxicity. This guide is designed to help you minimize these effects and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a "photochemically enhanced" inhibitor that disrupts the binding of tumor necrosis factor-alpha (TNF-α) to the type-1 TNF receptor (TNFR1).[1] It initially binds reversibly to TNFR1 with weak affinity and then, upon exposure to light, forms a covalent bond with the receptor, potently blocking the TNF-stimulated phosphorylation of Iκ-B.[1]
Q2: this compound was reported to have low cytotoxicity. Why am I observing significant cell death at high concentrations?
A2: While this compound did not display cytotoxicity at concentrations up to 100 μM in initial studies[1], exceeding this threshold or prolonged exposure can lead to off-target effects and cell death. Factors contributing to this may include:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2]
-
Off-Target Effects: At very high concentrations, small molecule inhibitors can bind to unintended cellular targets, disrupting essential pathways and leading to toxicity.[2]
-
Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.[2]
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound or its off-target effects.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most effective way to identify the optimal concentration that provides the desired inhibitory effect without causing significant cytotoxicity.
Q4: What are the best practices for handling and storing this compound to maintain its stability and minimize potential toxicity?
A4: To ensure the quality and stability of this compound:
-
Follow Datasheet Recommendations: Always adhere to the storage and handling instructions provided by the manufacturer.
-
Use High-Purity Solvents: Dissolve this compound in anhydrous, high-purity solvents like DMSO.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
-
Light Protection: Given its photochemically enhanced binding, protect this compound solutions from light.[1]
-
Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on minimizing cytotoxicity.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death across all this compound concentrations. | This compound Concentration Too High | Perform a dose-response curve starting from a low concentration (e.g., below the reported IC50 of 50 nM) to identify the optimal non-toxic range.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[2] | |
| Prolonged Exposure | Reduce the incubation time with this compound. Determine the minimum time required to achieve the desired effect. | |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Use a fresh batch of cells. | |
| Reduced or no inhibition of TNFα signaling. | Incorrect Timing of this compound Addition | Add this compound before or concurrently with the TNFα stimulus to ensure it can bind to TNFR1 first. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions. | |
| Inactive Compound | Test the activity of your this compound stock in a cell-free biochemical assay if possible. | |
| High background signal in cytotoxicity assays. | Assay Interference | Some compounds can interfere with assay reagents. Run controls with this compound in cell-free medium to check for direct effects on the assay components.[3] |
| High Cell Density | Optimize the cell seeding density for your assay to avoid high background signals.[4] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration range at which this compound is cytotoxic to a specific cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 200 µM.
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the old medium and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Caption: this compound inhibits TNFα binding to TNFR1, blocking downstream signaling.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Caption: A decision tree for troubleshooting high cytotoxicity with this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Addressing variability in IW927 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IW927 in their experiments. This compound is a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and tumor necrosis factor receptor 1 (TNFRc1) interaction. Understanding its unique mechanism is critical for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the protein-protein interaction between TNF-α and its receptor, TNFRc1.[1][2] Its inhibitory activity is significantly enhanced by light. In the absence of light, this compound binds reversibly to TNFRc1 with weak affinity.[1] Upon exposure to light, it undergoes a photochemical reaction that leads to a covalent modification of the receptor, resulting in potent inhibition of TNF-α binding.[1]
Q2: What is the potency of this compound?
A2: The potency of this compound is dependent on the experimental conditions, particularly the presence of light. Under conditions with light exposure, it potently disrupts the binding of TNF-α to TNFRc1 and blocks downstream signaling.[1][2]
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have no cytotoxic effects at concentrations up to 100 µM.[1][2]
Q4: Is this compound specific for TNFRc1?
A4: Yes, this compound is selective for TNFRc1 and does not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Potential Cause: Inconsistent light exposure during the experiment. Since this compound's inhibitory activity is photochemically enhanced, variations in light conditions between assays will lead to significant differences in potency.
Solution:
-
Standardize Light Conditions: Ensure that all experimental steps involving this compound, from stock solution preparation to final measurements, are performed under consistent and controlled lighting conditions.
-
Control for Dark Conditions: As a control, perform the experiment in complete darkness to measure the basal, reversible inhibition. This will help to confirm that the enhanced potency is indeed light-dependent.
Issue 2: Complete Lack of this compound Activity
Potential Cause 1: The experiment was performed in the absence of light. Without photochemical enhancement, the weak reversible binding of this compound may not be sufficient to produce a measurable inhibitory effect in your assay.
Solution 1:
-
Introduce Controlled Light Exposure: Ensure that the incubation steps with this compound are performed under a consistent light source. Refer to the detailed experimental protocols for recommended light exposure times and intensities.
Potential Cause 2: The specific experimental setup (e.g., plate type, media) is absorbing the light required for photochemical activation.
Solution 2:
-
Use UV-Transparent Labware: If possible, use labware that is transparent to the wavelengths of light required for this compound activation.
-
Test Light Source: Verify that your light source is emitting at the appropriate wavelength and intensity.
Issue 3: Irreproducible Results Between Experiments
Potential Cause: Differences in incubation times with this compound under light exposure. The extent of covalent modification of TNFRc1 is dependent on the duration of light exposure.
Solution:
-
Strictly Control Incubation Times: Standardize the incubation time of cells or proteins with this compound under light for all experiments. Use a timer to ensure consistency.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | In vitro binding assay | [1][2] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells | [1][2] |
| Cytotoxicity | No cytotoxicity observed | Not specified | [1][2] |
Experimental Protocols
TNF-α/TNFRc1 Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human TNFRc1
-
Europium-labeled TNF-α (Eu-TNF-α)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well assay plates (white, high-binding)
-
Plate reader capable of time-resolved fluorescence
Methodology:
-
Coat the 96-well plate with recombinant TNFRc1 overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the plate and incubate for the desired time (e.g., 30 minutes) at room temperature under a controlled light source. For dark control, perform this step in complete darkness.
-
Add Eu-TNF-α to all wells at a final concentration corresponding to its Kd for TNFRc1.
-
Incubate for 1-2 hours at room temperature, protected from light (to prevent further photochemical reaction).
-
Wash the plate three times with wash buffer.
-
Add enhancement solution and read the time-resolved fluorescence on a compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curve.
TNF-stimulated IκB Phosphorylation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Ramos cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer
-
Primary antibody against phospho-IκB
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Methodology:
-
Seed Ramos cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour under a controlled light source. Include a vehicle control (e.g., DMSO) and a dark control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-IκB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the effect of this compound on IκB phosphorylation.
Visualizations
Caption: TNF-α/TNFR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound, highlighting the critical light exposure step.
Caption: Troubleshooting logic for experiments involving this compound.
References
IW927 degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction. The information provided will help to ensure the stability and consistent performance of this compound in your experiments by addressing common issues related to its degradation and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that blocks the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1.[1][2] Its mechanism is unique as it is a "photochemically enhanced" inhibitor.[1][2][3] In the absence of light, this compound binds reversibly to TNFR1 with a weak affinity.[1][2][3] However, upon exposure to light, it undergoes a photochemical reaction that results in the formation of a covalent bond with the TNFR1 receptor, leading to irreversible inhibition.[1][2][3] This light-dependent covalent modification is responsible for its potent inhibitory activity.[1][2][3][4]
Q2: What is the primary cause of this compound "degradation" in experimental settings?
A2: The most significant factor leading to the perceived degradation or inconsistent activity of this compound is its sensitivity to light. Unintended exposure to ambient or experimental light can cause the premature covalent activation of the molecule. This can lead to a loss of the active compound from your stock solution before it has had a chance to interact with its target in your experiment, resulting in diminished or variable effects. Therefore, proper handling to control light exposure is critical.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for storage are summarized in the table below. It is highly advisable to prepare single-use aliquots of the solvent-based stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q4: In what solvents can I dissolve this compound?
A4: this compound is soluble in DMSO.[1] To facilitate dissolution, ultrasonic treatment and gentle warming to 60°C can be applied. It is important to use a fresh, non-hygroscopic stock of DMSO, as absorbed water can negatively impact the solubility of the product.[1]
Troubleshooting Guide
Problem 1: I am observing lower than expected potency or inconsistent results in my experiments.
-
Possible Cause 1: Premature Photochemical Activation.
-
Solution: this compound is photochemically enhanced, meaning its inhibitory action is significantly and irreversibly increased by light.[1][2][3] If your stock solutions or experimental plates are exposed to light before the intended time, the compound may be activated and bind to non-target proteins or surfaces, depleting the effective concentration. Always handle this compound and its solutions in the dark or under dim, red light conditions. Use amber-colored tubes and cover plates with foil.
-
-
Possible Cause 2: Improper Storage.
-
Possible Cause 3: Incomplete Dissolution.
Problem 2: My this compound solution appears to have precipitated after being stored.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: Do not prepare stock solutions at a concentration higher than recommended. If precipitation occurs upon thawing, try gently warming the solution to 60°C and vortexing or sonicating to redissolve the compound.[1]
-
-
Possible Cause 2: Freeze-Thaw Cycles.
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | 1 month | For short-term storage of aliquots.[1][2] |
Table 2: Activity of this compound under Different Light Conditions
| Condition | Binding to TNFR1 | IC₅₀ (TNF-α binding) | IC₅₀ (IκB phosphorylation) |
| With Light Exposure | Covalent, Irreversible[1][2][3] | 50 nM[1][2][3] | 600 nM[1][2][3] |
| In the Dark | Reversible, Weak Affinity (K_d_ = 40-100 μM)[1][2][3] | >100 μM[1] | Not applicable |
Experimental Protocols & Workflows
Protocol: Cell-Based Assay for TNF-α-induced NF-κB Activation
This protocol provides a general framework for using this compound in a cell-based assay, with specific steps for both light-activated and dark control experiments.
1. Preparation of this compound Stock Solution (Perform in low light/darkroom): a. Allow the powdered this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in fresh, anhydrous DMSO.[1] c. If needed, sonicate and warm gently (up to 60°C) to ensure complete dissolution.[1] d. Aliquot the stock solution into amber-colored, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term.[1][2]
2. Cell Seeding: a. Seed your cells of interest (e.g., Ramos cells) in a suitable multi-well plate at a density appropriate for your assay. b. Incubate the cells under standard conditions to allow for attachment and recovery.
3. Treatment with this compound (Perform in low light/darkroom): a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add the medium containing this compound.
4. Light vs. Dark Incubation:
- For Light-Activated Inhibition: a. Expose the plate to a controlled light source. The exact wavelength and duration will need to be optimized for your specific experimental setup. A standard laboratory light box can be used. b. A typical exposure might be for 5-15 minutes.
- For Dark Control (Reversible Binding): a. Immediately after adding this compound, wrap the plate in aluminum foil to protect it from all light. b. All subsequent steps should be performed in a darkroom or under dim, red light.
5. TNF-α Stimulation: a. After the light/dark incubation with this compound, add TNF-α to the wells to stimulate the cells. b. Return the plates to the incubator for the appropriate time to allow for NF-κB pathway activation (e.g., 15-30 minutes).
6. Assay Readout: a. Lyse the cells and proceed with your chosen method for measuring NF-κB activation, such as quantifying IκB phosphorylation via Western blot, ELISA, or a reporter gene assay.
Diagrams
Caption: Mechanism of this compound as a photochemically enhanced inhibitor of TNF-α/TNFR1 signaling.
Caption: Recommended workflow for handling this compound to prevent degradation and ensure reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caging the Uncageable: Using Metal Complex Release for Photochemical Control over Irreversible Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Photochemically Enhanced Inhibitors
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for working with photochemically enhanced and photoswitchable inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are photochemically controlled inhibitors?
A: Photochemically controlled inhibitors are small molecules whose inhibitory activity can be controlled by light. They generally fall into two main categories:
-
Photochemically Enhanced Inhibitors: These compounds typically bind to their target protein with weak, reversible affinity in the dark. Upon irradiation with a specific wavelength of light, they undergo a photochemical reaction that results in a highly potent, often covalent and irreversible, bond with the target.[1][2]
-
Photoswitchable Inhibitors: These inhibitors contain a photoswitchable moiety (like an azobenzene (B91143) group) that can be reversibly isomerized between two states using different wavelengths of light.[3][4] One isomer is typically a potent inhibitor (the "on" state), while the other is significantly less active or inactive (the "off" state).[3][4] This allows for dynamic and reversible control over protein activity.
Q2: What is the primary advantage of using these inhibitors?
A: The main advantage is the ability to control protein inhibition with high spatiotemporal precision. Light can be applied to specific locations (e.g., a single cell or subcellular region) and at precise times during an experiment, offering a level of control that is not possible with conventional inhibitors.[3]
Q3: What is the difference between a "trans-on" and a "cis-on" photoswitchable inhibitor?
A: This terminology refers to which isomer of the photoswitch is the active inhibitor. In a "trans-on" mechanism, the trans isomer is the active form, and light is used to convert it to the inactive cis form.[4] Conversely, in a "cis-on" mechanism, the cis isomer is the active inhibitor, which is often desirable as the compound can be introduced in an inactive state and then "turned on" with light.[4]
Q4: How do I choose the correct wavelength of light for my experiment?
A: The optimal wavelength is determined by the absorption spectrum of the photosensitive group on your inhibitor.
-
For photoswitchable inhibitors like azobenzenes, one wavelength (e.g., UV light, ~365 nm) is used to switch from the trans to the cis state, and another (e.g., visible light, >450 nm) is used to switch back.[5]
-
For photochemically enhanced inhibitors , a single activating wavelength is needed to induce the covalent modification. The specific wavelength depends on the compound's chemical structure.[1]
Q5: Can light itself damage the cells or target proteins in my experiment?
A: Yes, high-energy light (like UV) can be phototoxic. Furthermore, some inhibitor compounds can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation, which can lead to generalized cellular damage.[6] It is crucial to run light-only controls (cells or proteins exposed to the same light conditions without the inhibitor) and inhibitor-only controls (in the dark) to assess these potential effects.
Troubleshooting Guide
Issue: My inhibitor shows lower-than-expected potency.
| Possible Cause | Recommended Action |
| Incorrect Light Conditions | Verify that you are using the correct wavelength, intensity, and duration of light exposure as specified for your inhibitor. Ensure the light source is properly calibrated and positioned consistently. |
| Weak Reversible Binding (For Enhanced Inhibitors) | Assays performed in complete darkness are expected to show weak affinity (e.g., in the micromolar range).[1][2] The high potency is only achieved after light activation. |
| Incomplete Photo-switching (For Photoswitchable Inhibitors) | You may be reaching a photostationary state (PSS) which is a mixture of "on" and "off" isomers.[3] Characterize the PSS under your experimental conditions using techniques like UPLC or UV-Vis spectroscopy. Adjust light intensity or duration to optimize the percentage of the desired isomer. |
| Thermal Relaxation | For photoswitchable inhibitors, one isomer (often cis) may be thermally unstable and relax back to the more stable form (trans) over time.[5] Determine the half-life of thermal relaxation for your compound under your experimental conditions to ensure it doesn't interfere with your assay timeframe. |
Issue: I'm observing off-target effects or high background signal.
| Possible Cause | Recommended Action |
| Non-specific Covalent Modification | For "enhanced binding" inhibitors, the light-activated state can be highly reactive. To ensure selectivity, allow the inhibitor to bind to its target in the dark before light activation.[2] This pre-incubation step is critical. |
| Phototoxicity or ROS Production | Your compound may be acting as a photosensitizer.[6] Run a control experiment to measure ROS production (e.g., using a ROS-sensitive fluorescent probe). Also, include a "light only" control to assess direct phototoxicity to your cells or sample.[6] |
| Inhibitor Concentration Too High | Using concentrations significantly higher than the IC50 or Ki can lead to inhibition of other proteins.[7] It is recommended to start with a concentration around 5-10 times the known IC50 value and perform a dose-response curve.[7] |
| Solvent Effects | The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own biological effects. Always run a vehicle control where only the solvent is added to the sample under identical light and dark conditions.[7] |
Data Presentation: Inhibitor Potency
Table 1: Potency of Photochemically Enhanced Inhibitors Against the TNF-α–TNFRc1 Interaction. [1][2] Data illustrates the significant potency increase upon light activation compared to the weak binding in dark conditions.
| Compound | IC50 (TNF-α Binding, with Light) | IC50 (Iκ-B Phosphorylation, with Light) | Reversible Binding Affinity (in Dark) |
| IW927 | 50 nM | 600 nM | ~40-100 µM |
| IV703 | Not Reported | Not Reported | ~40-100 µM |
Table 2: Properties of Photoswitchable Azopyrazole Inhibitors of CDPK1. [3] Data highlights the difference in potency between the E (trans) and Z (cis) isomers, which enables photoswitching.
| Compound | Isomer | IC50 | Wavelength for E → Z | Wavelength for Z → E |
| 1A | E-1A | 69 nM | 340-365 nm | 530-565 nm |
| Z-1A | Inactive | - | - | |
| 1C | E-1C | 111 nM | 340-365 nm | 530-565 nm |
| Z-1C | Inactive | - | - |
Diagrams and Workflows
Caption: Mechanisms of photochemically controlled inhibitors.
Caption: General experimental workflow for enhanced inhibitors.
Caption: Troubleshooting logic for low inhibitor potency.
Experimental Protocols
Protocol 1: Measuring Light-Dependent Inhibition of a Protein-Protein Interaction (PPI) This protocol is adapted from the TNF-α–TNFRc1 binding assay.[2]
-
Preparation (Light Exclusion): All steps before light activation must be performed in the dark or under a safelight to prevent premature activation of the inhibitor.
-
Target Immobilization: Coat high-protein-binding 96-well plates with the target protein (e.g., 20 ng/well of TNFRc1) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Incubation (Pre-binding): Add serial dilutions of the photochemically enhanced inhibitor to the wells. Incubate for 30-60 minutes at room temperature in the dark. This allows the inhibitor to bind reversibly to the immobilized target. A "dark" control plate should be prepared and kept entirely in the dark.
-
Light Activation: Expose the experimental plate to the appropriate wavelength and intensity of light for a defined period (e.g., 30 minutes at room temperature).
-
Ligand Addition: Add the labeled binding partner (e.g., Europium-labeled TNF-α) to all wells (both light-exposed and dark control plates). Incubate for a sufficient time to allow binding to any available target protein.
-
Washing and Detection: Wash the plates to remove unbound ligand. Read the signal (e.g., time-resolved fluorescence for Europium).
-
Analysis: Compare the signal from the light-exposed wells to the dark control wells. A significant decrease in signal in the light-exposed wells indicates potent, light-dependent inhibition of the PPI. Calculate IC50 values from the dose-response curve.
Protocol 2: Basic Characterization of a Photoswitchable Inhibitor This protocol is based on methods for characterizing azobenzene-based inhibitors.[3][5]
-
Spectroscopic Analysis: Dissolve the inhibitor in a suitable buffer (e.g., TRIS buffer with 5% DMSO). Record the UV-Vis absorption spectrum to identify the absorption maxima for both isomers.
-
Photo-isomerization:
-
To generate the cis-rich photostationary state (PSS), irradiate the solution with light at the wavelength corresponding to the trans isomer's absorption maximum (e.g., 365 nm).
-
To switch back to the trans-rich PSS, irradiate with light at the cis isomer's absorption maximum (e.g., >450 nm).
-
-
Quantification of PSS: Use UPLC or HPLC to separate and quantify the ratio of trans and cis isomers at each photostationary state by integrating the peak areas.[3]
-
Thermal Stability Assay:
-
Generate the cis-rich PSS using light.
-
Incubate the solution in the dark at the desired experimental temperature (e.g., 37°C).
-
At various time points, take an aliquot and analyze the cis/trans ratio using UPLC/HPLC.
-
Calculate the half-life (t1/2) of thermal relaxation from cis back to trans.[5]
-
-
Activity Assay:
-
Prepare two sets of your enzyme activity assay.
-
To one set, add the inhibitor that has been pre-irradiated to the trans-rich state ("on" or "off" depending on inhibitor design).
-
To the other set, add the inhibitor that has been pre-irradiated to the cis-rich state.
-
Perform the enzyme activity assay and determine the IC50 value for each isomeric state. The ratio of the IC50 values gives you the "switching factor".[5]
-
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
Validation & Comparative
Unveiling the Specificity of IW927 for TNFRc1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IW927's performance in specifically targeting the Tumor Necrosis Factor Receptor 1 (TNFRc1). Supporting experimental data, detailed protocols, and visual pathway representations are included to offer a comprehensive overview.
This compound has been identified as a potent small molecule antagonist of the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary signaling receptor, TNFRc1. Understanding the specificity of this interaction is crucial for its development as a potential therapeutic agent. This guide delves into the validation of this compound's specificity, comparing its performance with other known inhibitors and providing the methodologies behind the validating experiments.
Performance Comparison of TNFRc1 Inhibitors
The following table summarizes the quantitative data for this compound and other alternative small molecule inhibitors targeting TNFRc1. This allows for a direct comparison of their potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | TNFRc1 | TNF-α Binding Disruption | 50 nM | [1][2] |
| TNF-stimulated Iκ-B Phosphorylation | 600 nM | [1][2] | ||
| Zafirlukast analogue (8h cpCF3) | TNFR1 | IκBα degradation | 0.6 ± 0.3 nM | [3] |
| Zafirlukast analogue (9a MeCF3) | TNFR1 | IκBα degradation | 0.71 ± 0.35 nM | [3] |
| Zafirlukast analogue (9c MeOEtCF3) | TNFR1 | IκBα degradation | 2.1 ± 2.6 nM | [3] |
Note: The inhibitory activity of this compound is photochemically enhanced. It binds reversibly to TNFRc1 with a weaker affinity (approximately 40-100 μM) in the absence of light and then forms a covalent bond upon photo-reaction.[1][2]
Validation of Specificity
Experimental data has demonstrated the specificity of this compound for TNFRc1. Studies have shown that this compound did not exhibit detectable binding to the related cytokine receptors TNFRc2 or CD40.[1] Furthermore, it did not show any cytotoxicity at concentrations as high as 100 μM.[1] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity.
TNF-α Binding Assay (Solid-Phase)
This assay quantifies the ability of a compound to disrupt the binding of TNF-α to TNFRc1.
-
Plate Coating: 96-well microtiter plates are coated with recombinant human TNFRc1/Fc chimera.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Compound Incubation: A dilution series of the test compound (e.g., this compound) is prepared and added to the wells.
-
Ligand Addition: Europium-labeled TNF-α (Eu-TNF-α) is added to the wells.
-
Incubation: The plates are incubated to allow for binding between Eu-TNF-α and the coated TNFRc1.
-
Washing: The plates are washed to remove unbound Eu-TNF-α.
-
Detection: The amount of bound Eu-TNF-α is quantified by measuring time-resolved fluorescence.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Assay for TNF-stimulated Iκ-B Phosphorylation
This assay assesses the functional effect of the inhibitor on the intracellular signaling pathway activated by TNF-α.
-
Cell Culture: Ramos cells, a human B-lymphocyte cell line, are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
TNF-α Stimulation: The cells are stimulated with a known concentration of TNF-α to induce the signaling cascade.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.
-
Western Blotting:
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Iκ-B.
-
A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is added.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the phosphorylated Iκ-B band is quantified and normalized to a loading control. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the process of its validation, the following diagrams are provided.
References
IW927: A Comparative Analysis of its Cross-reactivity with Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor IW927's binding affinity and functional activity, with a focus on its cross-reactivity with related cytokine receptors. Experimental data is presented to offer an objective assessment of its selectivity profile.
Executive Summary
This compound is a potent, photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, Tumor Necrosis Factor Receptor 1 (TNFRc1). Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for TNFRc1, with minimal to no detectable binding to the closely related cytokine receptors, TNFRc2 and CD40. This high specificity suggests a favorable profile for targeted therapeutic applications aimed at modulating the TNF-α/TNFRc1 signaling axis while avoiding off-target effects associated with broader cytokine receptor inhibition.
Comparative Selectivity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, TNFRc1, and its cross-reactivity with TNFRc2 and CD40.
| Target Receptor | Assay Type | IC50 (nM) | Selectivity vs. TNFRc1 | Reference |
| TNFRc1 | TNF-α/TNFRc1 Binding Assay | 50 | - | [1] |
| IκB Phosphorylation Assay (Ramos cells) | 600 | - | [1] | |
| TNFRc2 | TNF-α/TNFRc2 Binding Assay | >100,000* | >2000-fold | [1] |
| CD40 | CD40L/CD40 Binding Assay | Not Detectable | >2000-fold | [1] |
*Based on the reported >2000-fold selectivity relative to the TNFRc1 IC50 of 50 nM.
Signaling Pathways
This compound specifically interrupts the signaling cascade initiated by the binding of TNF-α to TNFRc1. This pathway is a key driver of inflammation and apoptosis. In contrast, signaling through TNFR2, which is not significantly affected by this compound, is more commonly associated with cell survival and tissue regeneration. The high selectivity of this compound for TNFRc1 is therefore critical for its targeted therapeutic potential.
Caption: Differential inhibition of TNFR signaling by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TNF-α/TNFRc1 Competitive Binding Assay
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the ability of a test compound, such as this compound, to inhibit the binding of TNF-α to its receptor, TNFRc1.
Materials:
-
96-well microplate
-
Recombinant human TNFRc1/Fc chimera
-
Biotinylated recombinant human TNF-α
-
This compound or other test compounds
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1/Fc at a concentration of 10 ng per well overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Competition: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of biotinylated TNF-α for 1 hour at room temperature.
-
Binding: Transfer the pre-incubated this compound/biotinylated TNF-α mixture to the TNFRc1-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until color develops (approximately 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the inhibitor concentration.
Caption: Workflow of the competitive binding ELISA.
IκB Phosphorylation Assay in Ramos Cells
This Western blot-based assay measures the ability of this compound to inhibit the TNF-α-induced phosphorylation of IκB, a key downstream event in the TNFRc1 signaling pathway.
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
Recombinant human TNF-α
-
This compound or other test compounds
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).
-
Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer.
-
Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the results.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of IκB phosphorylation by this compound and calculate the IC50 value.
References
A Comparative Analysis of Reversible vs. Covalent Inhibition of TNFR1: The Case of IW927
For researchers, scientists, and drug development professionals, understanding the nuances of inhibitor binding is critical for designing effective therapeutics. This guide provides a detailed comparison of reversible and covalent inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1), featuring the unique photo-activated covalent inhibitor, IW927.
The interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary receptor, TNFR1, is a key driver of inflammation and apoptosis, making it a prime target for therapeutic intervention in a range of autoimmune diseases and other inflammatory conditions. Small molecule inhibitors of this protein-protein interaction fall into two main categories: reversible and covalent. This guide explores the characteristics of each, using the reversible inhibitor Zafirlukast and the photo-activated covalent inhibitor this compound as key examples.
Reversible vs. Covalent Inhibition: A Head-to-Head Comparison
The fundamental difference between reversible and covalent inhibitors lies in the nature of their interaction with the target protein. Reversible inhibitors bind to their target through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is transient, and the inhibitor can freely associate and dissociate from the target. In contrast, covalent inhibitors form a stable, chemical bond with the target protein, leading to irreversible or very slowly reversible inhibition.
This compound presents a unique hybrid approach. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon photoactivation, it forms a permanent covalent bond with the receptor, offering the potential for potent and sustained inhibition with spatial and temporal control.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the reversible inhibitor Zafirlukast. It is important to note that a direct comparison is challenging due to the different assays and conditions reported in the literature. No specific, non-photoactivated covalent small-molecule inhibitors of TNFR1 with comparable quantitative data were identified in the public domain for a three-way comparison.
| Inhibitor | Inhibition Type | Target | Assay | Parameter | Value | Citation |
| This compound | Photo-activated Covalent | TNFR1 | TNF-α/TNFR1 Binding Assay (in light) | IC50 | 50 nM | [1] |
| TNFR1 | IκBα Phosphorylation Assay (in light) | IC50 | 600 nM | [1] | ||
| TNFR1 | Reversible Binding (in dark) | Kd | 40-100 µM | [1] | ||
| Zafirlukast | Reversible, Non-competitive | TNFR1 | NF-κB Luciferase Reporter Assay | IC50 | ~10 µM (for an analog) | [2] |
| TNFR1 | 19F NMR Binding Assay | Kd | ~4.6 µM (for an analog) | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to characterize TNFR1 inhibitors.
TNF-α/TNFR1 Competitive Binding Assay (ELISA)
This assay is used to determine the ability of an inhibitor to block the interaction between TNF-α and TNFR1.
-
Coating: A 96-well plate is coated with recombinant human TNFR1.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition: A fixed concentration of labeled TNF-α (e.g., biotinylated or europium-labeled) is mixed with serial dilutions of the test inhibitor.
-
Incubation: The mixture is added to the TNFR1-coated wells and incubated to allow binding.
-
Detection: After washing away unbound reagents, the amount of labeled TNF-α bound to the plate is quantified. For biotinylated TNF-α, this is typically done by adding streptavidin-HRP followed by a chromogenic substrate. For europium-labeled TNF-α, time-resolved fluorescence is measured.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the binding of labeled TNF-α by 50%.
IκBα Phosphorylation Assay (Western Blot)
This cell-based assay assesses the functional consequence of TNFR1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκBα.
-
Cell Culture and Treatment: A suitable cell line (e.g., Ramos cells) is cultured and then treated with the test inhibitor at various concentrations for a defined period.
-
Stimulation: The cells are then stimulated with TNF-α to activate the TNFR1 signaling pathway.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα). A separate blot or re-probing of the same blot with an antibody for total IκBα is performed as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured using an imaging system.
-
Data Analysis: The band intensities for p-IκBα are normalized to the total IκBα levels. The percentage of inhibition of IκBα phosphorylation is then calculated relative to the TNF-α stimulated control without the inhibitor.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor, a key downstream effector of TNFR1 signaling.
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Inhibitor Treatment and Stimulation: The transfected cells are treated with the test inhibitor at various concentrations, followed by stimulation with TNF-α.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase signal, which is proportional to NF-κB activity, is plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TNFR1 signaling pathway, the mechanism of action of different inhibitor types, and a typical experimental workflow for inhibitor characterization.
Caption: A simplified diagram of the TNFR1 signaling pathway.
Caption: Mechanisms of reversible, covalent, and photo-activated covalent inhibition.
Caption: A typical workflow for characterizing TNFR1 inhibitors.
Conclusion
The choice between a reversible and a covalent inhibitor for targeting TNFR1 involves a trade-off between sustained efficacy and potential off-target effects. Reversible inhibitors like Zafirlukast offer a dynamic interaction that can be advantageous in terms of safety and minimizing off-target binding. Covalent inhibitors, on the other hand, can provide a more durable and potent blockade of the signaling pathway.
This compound represents an innovative approach that combines the features of both. Its photo-activated covalent mechanism allows for precise control over the irreversible inhibition, potentially minimizing systemic side effects while achieving high potency at the desired site of action. This makes this compound and similar photo-activated inhibitors an exciting area for future research and development in the quest for more effective and safer TNFR1-targeted therapies. Further studies are needed to identify and characterize non-photoactivated covalent inhibitors to provide a more complete picture of the therapeutic landscape for TNFR1 inhibition.
References
Orthogonal Assays to Validate IW927's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays essential for validating the mechanism of action of IW927, a potent inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. By employing a multi-faceted experimental approach, researchers can build a robust body of evidence to confirm this compound's intended biological activity, from direct target engagement to downstream cellular consequences.
This compound acts as a photochemically enhanced antagonist of the TNF-α-TNFR1 interaction.[1] It disrupts the binding of TNF-α to TNFRc1 and subsequently blocks TNF-stimulated phosphorylation of IκB, a key step in the NF-κB signaling cascade.[1] The validation of this mechanism of action requires a suite of assays that independently and complementarily probe different aspects of this compound's biological effects.
Data Presentation: Comparative Analysis of Orthogonal Assays
The following table summarizes key quantitative data from representative orthogonal assays used to characterize inhibitors of the TNF-α-TNFR1 pathway. While specific data for this compound is limited in publicly available literature, this table provides a comparative framework for expected results.
| Assay Type | Parameter Measured | Inhibitor | IC50 / Kd | Cell Line/System | Reference |
| Biochemical Binding Assay | Inhibition of TNF-α/TNFR1 binding | This compound | IC50 = 50 nM | Biochemical | [1] |
| T1 (binds TNF-α) | Kd = 11 µM | SPR | [2][3] | ||
| R1 (binds TNFR1) | Kd = 16 µM | SPR | [2][3] | ||
| Cell-Based Target Engagement | Inhibition of IκBα phosphorylation | This compound | IC50 = 600 nM | Ramos cells | [1] |
| Zafirlukast analog | - | HEK293 cells | [4] | ||
| Downstream Signaling Assay | Inhibition of NF-κB activation | Zafirlukast analog | - | HEK293 cells | [4] |
| Cellular Function Assay | Inhibition of TNF-induced IL-8 release | Fab 13.7 | - | HT1080 cells | [5] |
| Inhibition of TNF-induced cytotoxicity | IgG 13.7 | - | Kym-1 cells | [5] | |
| Selectivity Assay | Binding to TNFR2 | This compound | No detectable binding | Biochemical | [1] |
| Anti-TNFR2 antibody | No inhibition of TNF-α/TNFR1 | HTRF | [6] |
Experimental Protocols: Key Methodologies
Detailed protocols for the principal orthogonal assays are provided below. These methodologies are based on established techniques and can be adapted for the specific validation of this compound.
Biochemical Assay: TNF-α/TNFR1 Binding Inhibition (ELISA)
This assay directly measures the ability of this compound to disrupt the interaction between TNF-α and TNFR1 in a cell-free system.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc fusion protein
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Anti-TNF-α antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
This compound in appropriate solvent (e.g., DMSO)
Procedure:
-
Coat a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate a fixed concentration of biotinylated TNF-α with serial dilutions of this compound for 30 minutes at room temperature.
-
Add the TNF-α/IW927 mixture to the TNFR1-coated wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assay: Inhibition of IκBα Phosphorylation (Western Blot)
This assay assesses the ability of this compound to block the TNF-α-induced degradation of IκBα, a direct downstream event of TNFR1 signaling.
Materials:
-
Ramos cells (or other suitable cell line)
-
Cell culture medium
-
TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed Ramos cells and allow them to grow to the desired density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin for normalization.
Downstream Signaling Assay: NF-κB Reporter Gene Assay
This assay quantifies the overall inhibition of the NF-κB signaling pathway by measuring the activity of a reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium
-
TNF-α
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells into a white, opaque 96-well plate and incubate overnight.[8]
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.[8]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.[8]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monovalent TNF receptor 1-selective antibody with improved affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Human TNF-α / TNFR1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of IW927 and Other TNF-α Inhibitors in B-Cell Lymphoma Cell Lines
A a comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of IW927 in comparison to other Tumor Necrosis Factor-alpha (TNF-α) inhibitors, with a focus on its activity in Ramos B-cell lymphoma cells.
This guide provides a detailed comparison of the small molecule inhibitor this compound with other TNF-α antagonists, including another small molecule and established biologic therapies. The information is curated to assist in evaluating their potential in research and preclinical settings.
Introduction to TNF-α Inhibition in B-Cell Lymphoma
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a critical role in inflammation and immune regulation. In the context of B-cell malignancies, such as Burkitt's lymphoma, the TNF-α signaling pathway can contribute to cell survival and proliferation, primarily through the activation of the NF-κB transcription factor. Inhibition of this pathway is a therapeutic strategy to induce apoptosis and inhibit the growth of cancer cells. Ramos cells, a human Burkitt's lymphoma cell line, are a widely used model to study the efficacy of TNF-α inhibitors as they express the TNF receptor 1 (TNFR1) and exhibit a functional NF-κB signaling pathway.
Data Presentation: Comparative Efficacy of TNF-α Inhibitors
The following table summarizes the available data on the efficacy of this compound and other TNF-α inhibitors in inhibiting the NF-κB signaling pathway. While quantitative data for direct comparison in the same cell line is limited for biologic inhibitors, this table provides a consolidated view of their reported effects.
| Inhibitor | Type | Mechanism of Action | Cell Line | Efficacy Measurement | IC50 / Effect | Citation(s) |
| This compound | Small Molecule | Antagonist of TNF-α binding to TNFR1 | Ramos | Inhibition of TNF-α-induced IκB phosphorylation | 600 nM | [1] |
| UCB-9260 | Small Molecule | Destabilizes TNF-α trimer | Not Specified | Inhibition of NF-κB activation | 202 nM | |
| Infliximab | Monoclonal Antibody | Binds to soluble and transmembrane TNF-α | 4T1 (murine breast cancer) | Decrease in NF-κB activation | Qualitative decrease | |
| Adalimumab | Monoclonal Antibody | Binds to soluble and transmembrane TNF-α | Synovial fibroblasts | Inhibition of TNF-α-induced NF-κB activation | Up to 80% inhibition | |
| Etanercept | Fusion Protein | Binds to soluble TNF-α | Primary B-cells | Reduction in phosphorylated p65 (NF-κB) | Qualitative decrease | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of TNF-α inhibitors.
Caption: TNF-α signaling pathway leading to NF-κB activation and its inhibition by this compound.
Caption: Experimental workflow for assessing the inhibition of IκB phosphorylation.
Experimental Protocols
Inhibition of TNF-α-induced IκB Phosphorylation in Ramos Cells
This protocol details the methodology to assess the inhibitory effect of compounds on the TNF-α-induced phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.
1. Cell Culture and Plating:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture plate and allow them to grow overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in serum-free RPMI-1640 medium.
-
Pre-incubate the cells with the compounds or vehicle (DMSO) for 1-2 hours at 37°C.
3. TNF-α Stimulation:
-
Prepare a stock solution of recombinant human TNF-α in sterile PBS containing 0.1% BSA.
-
Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL.
-
Incubate the cells for 15-30 minutes at 37°C.
4. Cell Lysis:
-
After stimulation, immediately place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
6. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-IκBα band to the total IκBα or housekeeping protein band.
-
Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent inhibition of the TNF-α-induced NF-κB signaling pathway in Ramos B-cell lymphoma cells, with a specific IC50 value for the inhibition of IκB phosphorylation. While direct quantitative comparisons with biologic TNF-α inhibitors in this cell line are not available, the existing data suggests that small molecule inhibitors like this compound offer a promising avenue for targeted therapy in B-cell malignancies where the TNF-α/NF-κB axis is a key driver of cell survival. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these different classes of TNF-α inhibitors in relevant cancer models.
References
Reproducibility of IW927's IC50 Value for TNFRc1 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported IC50 value of IW927 for Tumor Necrosis Factor Receptor 1 (TNFRc1) binding, discusses the reproducibility of this value, and presents alternative compounds with supporting experimental data. The information is intended to assist researchers in evaluating the utility of this compound and other molecules targeting the TNF-α/TNFRc1 interaction.
Executive Summary
This compound is a small molecule inhibitor reported to disrupt the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFRc1, with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][2][3][4][5] A critical factor influencing the reproducibility of this IC50 value is the compound's mechanism of action. This compound is a "photochemically enhanced" inhibitor.[1][2][3][4][5] In the absence of light, it binds reversibly to TNFRc1 with a much weaker affinity (in the micromolar range).[1][3] Upon exposure to light, it forms a covalent bond with the receptor, leading to a significantly more potent, irreversible inhibition.[1][3] This light-dependent activity is a crucial consideration for any experimental attempt to reproduce the reported IC50 value and may explain the limited number of independent studies reporting on this specific compound. This guide provides a comparison with other small molecules that inhibit the TNF-α/TNFRc1 interaction and details the experimental protocols necessary for such evaluations.
Comparison of Small Molecule Inhibitors of TNF-α/TNFRc1 Binding
The following table summarizes the IC50 values of this compound and other selected small molecule inhibitors that act by disrupting the interaction between TNF-α and TNFRc1. It is important to note that the experimental conditions under which these values were determined can significantly impact the results.
| Compound | IC50 Value | Mechanism of Action | Reference |
| This compound | 50 nM | Covalent, photochemically enhanced | [1][2][3][4][5] |
| Suramin | 35 µM | Competitive inhibitor | [6] |
| WP9QY | 5 µM | Peptidomimetic, competitive inhibitor | [6] |
Experimental Protocols
Accurate determination of IC50 values is paramount for comparing the potency of different inhibitors. Below is a detailed protocol for a competitive binding assay, similar to the one used for the initial characterization of this compound, which can be adapted to evaluate other potential inhibitors of the TNF-α/TNFRc1 interaction.
TNFRc1 Competitive Binding Assay Protocol
This protocol is based on the method described in the original study of this compound.[1]
Materials:
-
Recombinant human TNFRc1
-
Europium-labeled human TNF-α (Eu-TNF-α)
-
Test compounds (e.g., this compound and alternatives)
-
High-binding 96-well plates
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS)
-
Enhancement Solution (for time-resolved fluorescence)
-
Plate reader capable of measuring time-resolved fluorescence
Procedure:
-
Coating: Coat the wells of a high-binding 96-well plate with recombinant human TNFRc1 (e.g., 100 ng/well in Coating Buffer) overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound receptor.
-
Blocking: Block the remaining protein-binding sites by incubating the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Compound Incubation: Add serial dilutions of the test compounds (including a vehicle control, e.g., DMSO) to the wells. For light-sensitive compounds like this compound, this step should be performed under controlled light (or dark) conditions. Incubate for a predetermined time (e.g., 1 hour) at room temperature.
-
Ligand Binding: Add a constant concentration of Eu-TNF-α (e.g., at its Kd concentration for TNFRc1) to all wells. Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature. For photochemically enhanced inhibitors, this step might require exposure to a light source.
-
Washing: Wash the wells five times with Wash Buffer to remove unbound Eu-TNF-α.
-
Signal Development: Add Enhancement Solution to each well and incubate for 10-15 minutes at room temperature to develop the fluorescent signal.
-
Fluorescence Measurement: Measure the time-resolved fluorescence using a compatible plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific binding of Eu-TNF-α by 50%.
Visualizations
TNFRc1 Signaling Pathway
The binding of TNF-α to TNFRc1 initiates a complex signaling cascade that can lead to inflammation, apoptosis, or cell survival. Understanding this pathway is crucial for contextualizing the effects of inhibitors.
Caption: Simplified signaling pathway of TNFRc1 activation.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound in a competitive binding assay.
Caption: General workflow for an IC50 determination using a competitive binding assay.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acamjournal.com [acamjournal.com]
- 5. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-[alpha] (Journal Article) | OSTI.GOV [osti.gov]
- 6. omicsonline.org [omicsonline.org]
Safety Operating Guide
Proper Disposal of IW927: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of IW927, a TNF-α-TNFR1 Interaction Inhibitor.
This document provides detailed procedural guidance for the safe handling and disposal of this compound (CAS No. 389142-48-7), ensuring the safety of laboratory personnel and compliance with standard environmental regulations. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent practice within a research environment to handle all potent, biologically active compounds with a high degree of caution.[1] Therefore, the following procedures are based on established protocols for the disposal of antineoplastic and cytotoxic agents, which represent the most conservative and safest approach.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with the information provided in the product's Safety Data Sheet. Standard laboratory personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.
-
Gown: A solid-front, disposable gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Ventilation: All handling of this compound, particularly in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]
Waste Categorization and Segregation
Proper segregation of waste is a critical step in the disposal process to ensure that different waste streams are handled correctly. This compound waste should be categorized as either "trace" or "bulk" hazardous waste.
| Waste Category | Description | Recommended Disposal Container |
| Trace Waste | Items with residual, non-pourable amounts of this compound (e.g., empty vials, used gloves, gowns, bench paper, and other contaminated labware). | Yellow Chemotherapy Waste Bin |
| Bulk Waste | Unused or expired this compound, solutions containing the compound, grossly contaminated materials from spills, and any container holding a pourable quantity of the drug. | Black RCRA Hazardous Waste Bin |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.
Experimental Protocol: Decontamination of Non-Disposable Labware
-
Initial Rinse: Triple rinse all non-disposable glassware and equipment that has come into contact with this compound. The rinsate from the first rinse must be collected as bulk hazardous waste and disposed of in the black RCRA hazardous waste container.
-
Washing: After the initial rinse, wash the labware with a suitable laboratory detergent.
-
Final Rinse: Perform a final rinse with distilled water.
Final Disposal Procedures
-
Containerization: Ensure all waste is placed in the correct, clearly labeled containers as described in the table above. Containers should be kept closed when not in use.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Collection: Once a waste container is full, arrange for its collection by your institution's licensed hazardous waste disposal service. Do not dispose of any this compound waste in the regular trash or down the sanitary sewer.[2]
Spill Management
In the event of a spill, the area should be immediately secured.
-
Personnel Protection: Don the appropriate PPE, including double gloves, a gown, and eye protection. For spills of powdered this compound, a respirator should also be worn.
-
Containment: For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleaning: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Disposal: All materials used for the cleanup must be disposed of as bulk chemotherapy waste in a black RCRA hazardous waste container.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IW927
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IW927, a photochemically enhanced TNF-α-TNFR1 interaction inhibitor. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols to minimize any potential risks.[1] Always handle this compound in a well-ventilated area, and avoid inhalation of dust or aerosols.[1][2] Direct contact with skin and eyes should be prevented.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following PPE is recommended:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[2]
-
Hand Protection: Wear protective gloves to prevent skin contact.[2]
-
Body Protection: An impervious lab coat or gown should be worn to protect street clothes from contamination.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2]
Emergency First Aid
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.[1]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[1]
Operational Plans: From Storage to Disposal
Proper logistical planning ensures the safe and effective use of this compound throughout its lifecycle in the laboratory.
Storage
This compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] It is important to keep it away from direct sunlight and sources of ignition.[1] For long-term storage as a powder, -20°C is recommended for up to 3 years.[1] When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disposal
Unused this compound and any contaminated materials should be disposed of as chemical waste in accordance with institutional and local environmental regulations. Avoid releasing the substance into the environment.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C22H23N3O3S2 | [1] |
| Molecular Weight | 441.57 g/mol | [1] |
| CAS Number | 389142-48-7 | [1] |
| IC50 (TNF-α to TNFRc1 binding) | 50 nM | [3] |
| IC50 (TNFα-induced IκB phosphorylation) | 600 nM | [3] |
| Kd (binding to TNFRc1) | 40-100 μM | [3] |
Experimental Protocol: Inhibition of TNF-α-Induced NF-κB Activation
The following is a representative protocol for an in vitro experiment to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HeLa or HEK293) that expresses the TNF receptor 1 (TNFR1) in appropriate media.
- Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in cell culture media.
- Remove the old media from the cells and add the media containing the different concentrations of this compound.
- Incubate the cells with this compound for a predetermined period (e.g., 1 hour) to allow for cell penetration and binding to TNFR1.
3. Photochemical Activation (if applicable):
- Since this compound is a photochemically enhanced inhibitor, expose the cells to a light source of the appropriate wavelength and duration to induce covalent modification of the receptor.[3] Control wells should be kept in the dark.
4. TNF-α Stimulation:
- Following incubation with this compound (and photochemical activation), stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) for a specific time (e.g., 30 minutes) to induce the NF-κB signaling pathway.
5. Cell Lysis and Protein Quantification:
- After stimulation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
- Quantify the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
6. Western Blot Analysis:
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
- Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
- The inhibition of IκBα phosphorylation will indicate the inhibitory effect of this compound on the TNF-α signaling pathway.[3]
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of the TNF-α/TNFR1 signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
